molecular formula C9H8ClN3 B2828008 1-(2-Chlorophenyl)-1H-pyrazol-5-amine CAS No. 14678-96-7

1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B2828008
CAS No.: 14678-96-7
M. Wt: 193.63
InChI Key: BYWAYEAHCDGNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-1H-pyrazol-5-amine (CAS 14678-96-7) is a chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.63 . It belongs to the pyrazole class of heterocycles, which are five-membered rings containing two adjacent nitrogen atoms. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles and presence in several established drugs . As a substituted pyrazole-5-amine, this compound serves as a versatile chemical intermediate, or "building block," for the synthesis of more complex molecules for research applications. The structure can be utilized to develop novel compounds for investigating biological targets. For instance, structurally similar pyrazole derivatives have been identified as key intermediates in the synthesis of novel pyrazolo[3,4-b]pyridines evaluated for their antiproliferative activity and potential as p38α MAPK inhibitors, a target relevant in cancer research . Furthermore, related pyrazole-based compounds are of significant interest in the development of inhibitors for metalloproteases, such as meprin α and β, which are emerging targets in fibrotic diseases, Alzheimer's, and cancer . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWAYEAHCDGNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Chlorophenyl)-1H-pyrazol-5-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Executive Summary 1-(2-Chlorophenyl)-1H-pyrazol-5-amine (CAS: 14678-96-7) serves as a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, combined with the orthogonal reactivity of the exocyclic amine and the pyrazole C4 position, makes it an indispensable building block for the synthesis of fused heterocycles. This guide details its structural properties, validated synthetic protocols, and critical role in the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Chemical Identity & Structural Analysis

The compound features a pyrazole core substituted at the N1 position with a 2-chlorophenyl ring and at the C5 position with a primary amine. The ortho-chloro substituent exerts a steric influence that twists the phenyl ring out of coplanarity with the pyrazole, affecting solubility and binding affinity in biological targets.

Table 1: Physicochemical Profile

PropertyData
IUPAC Name 1-(2-Chlorophenyl)-1H-pyrazol-5-amine
Common Synonyms 5-Amino-1-(2-chlorophenyl)pyrazole; 1-(2-Chlorophenyl)-5-aminopyrazole
CAS Registry Number 14678-96-7
Molecular Formula

Molecular Weight 193.63 g/mol
Physical State Off-white to beige crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calculated) ~2.5 (pyrazole N), ~16 (amine)

Structural Visualization (Graphviz) The following diagram illustrates the atomic connectivity and numbering scheme used throughout this guide.

ChemicalStructure N1 N1 N2 N2 N1->N2 Ph 2-Cl-Ph N1->Ph  (Twisted) C3 C3 N2->C3 db C4 C4 C3->C4 C5 C5 C4->C5 db C5->N1 NH2 NH2 C5->NH2

Figure 1: Connectivity of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine showing the N1-aryl and C5-amine substitution pattern.[1]

Synthetic Pathways & Process Chemistry

The most robust route for synthesizing 1-aryl-5-aminopyrazoles unsubstituted at the 3- and 4-positions involves the cyclocondensation of arylhydrazines with 3-alkoxyacrylonitriles. This method is preferred over the reaction with simple acrylonitrile (which requires oxidative aromatization) due to higher regioselectivity and cleaner impurity profiles.

Mechanism of Action
  • Michael Addition: The terminal nitrogen (

    
    -nitrogen) of the hydrazine attacks the 
    
    
    
    -carbon of 3-ethoxyacrylonitrile, displacing the ethoxy group.
  • Cyclization: The internal nitrogen (

    
    -nitrogen, attached to the aryl ring) attacks the nitrile carbon.
    
  • Tautomerization: The resulting imine tautomerizes to the stable 5-aminopyrazole.

Experimental Protocol: Synthesis from 2-Chlorophenylhydrazine

Reagents:

  • 2-Chlorophenylhydrazine hydrochloride (1.0 eq)

  • 3-Ethoxyacrylonitrile (1.1 eq)

  • Sodium Ethoxide (NaOEt) or Triethylamine (Et3N) (1.2 - 2.0 eq)

  • Ethanol (Absolute)[2]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-chlorophenylhydrazine hydrochloride (10 mmol) in absolute ethanol (50 mL).

  • Neutralization: Add Triethylamine (22 mmol) dropwise at room temperature. Stir for 15 minutes until the hydrazine salt is neutralized and the solution becomes clear (or slightly cloudy with salt precipitate).

  • Addition: Add 3-ethoxyacrylonitrile (11 mmol) slowly via syringe.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) and maintain for 3–5 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 1:1). The starting hydrazine should disappear.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to

      
      20% of the original volume.
      
    • Pour the residue into ice-cold water (100 mL) with vigorous stirring.

    • The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM) if necessary.

Yield: Typical yields range from 75% to 85%.

Reactivity Profile & Derivatization

The 5-aminopyrazole scaffold is a "chemical chameleon," capable of reacting as a nucleophile (at the amine or C4) or an electrophile (after diazotization).

Key Transformations:

  • Cyclocondensation (Bicyclics): Reaction with 1,3-dielectrophiles (e.g., malonaldehyde,

    
    -ketoesters) yields pyrazolo[1,5-a]pyrimidines . This is the most critical reaction for drug discovery.
    
  • Electrophilic Aromatic Substitution (EAS): The C4 position is highly electron-rich. Halogenation (NCS/NBS) or nitration occurs readily at C4.

  • Acylation: The exocyclic amine can be acylated to form amides, though the nucleophilicity is moderated by the electron-withdrawing pyrazole ring.

Reaction Workflow (Graphviz)

Reactivity Core 1-(2-Chlorophenyl)- 1H-pyrazol-5-amine Prod1 Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Core->Prod1 + 1,3-Dicarbonyls (Cyclization) Prod2 4-Halo-5-aminopyrazoles (Intermediate) Core->Prod2 + NCS/NBS (C4-Halogenation) Prod3 Pyrazolo[3,4-b]pyridines Core->Prod3 + Enaminones (Friedlander-type)

Figure 2: Primary divergent synthetic pathways for the 5-aminopyrazole scaffold.

Applications in Drug Discovery

This specific scaffold is a validated pharmacophore in the design of ATP-competitive kinase inhibitors.

  • Pyrazolo[1,5-a]pyrimidines: The 1-(2-chlorophenyl) moiety provides a specific steric bulk that fills the hydrophobic pocket (Selectivity Pocket) of kinases such as Cyclin-Dependent Kinases (CDKs) and KDR (VEGFR-2) . The nitrogen atoms of the fused pyrimidine ring often serve as the hinge-binding motif.

  • Bioisosterism: The 2-chlorophenyl group is often used to mimic the steric demands of an o-tolyl or 2,6-dichlorophenyl group, optimizing the twist angle of the inhibitor to match the enzyme's active site conformation.

Case Study: In the synthesis of Dorsomorphin analogs (BMP signaling inhibitors), the 5-aminopyrazole core is condensed with ethyl acetoacetate derivatives to build the bicyclic core.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine over long periods.

References

  • Synthesis of 5-Aminopyrazoles: Faria, J. V., et al. "Synthesis and biological evaluation of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives."[3] Bioorganic & Medicinal Chemistry Letters, 2013.

  • Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: Williamson, D. S., et al. "Novel pyrazolo[1,5-a]pyrimidines as potent inhibitors of cyclin-dependent kinase 2 (CDK2)." Bioorganic & Medicinal Chemistry Letters, 2005.

  • General Reactivity of Aminopyrazoles: Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." Arkivoc, 2009.[4]

  • Chemical Identity & CAS: PubChem Compound Summary for CID 12366038 (Analogous structure verification).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule makes it a valuable building block for the development of novel therapeutic agents.[1][2][3] This document details a robust synthetic protocol, explains the underlying reaction mechanisms, and provides a thorough characterization of the target compound, equipping researchers with the necessary knowledge for its preparation and validation.

Introduction: The Significance of Pyrazole Derivatives in Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of therapeutic agents.[1][3] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into numerous FDA-approved drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] The metabolic stability of the pyrazole ring further enhances its appeal in drug development.[2]

1-(2-Chlorophenyl)-1H-pyrazol-5-amine, in particular, presents a unique combination of a substituted aryl group and a reactive amino functionality. This arrangement allows for further chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic profiles. The 2-chlorophenyl moiety can influence the molecule's conformation and electronic properties, potentially leading to enhanced target binding and selectivity. The pyrazol-5-amine portion serves as a versatile handle for the introduction of various pharmacophores through reactions such as acylation, alkylation, and condensation.

This guide, therefore, aims to provide a detailed and practical resource for the scientific community engaged in the synthesis and utilization of this important chemical entity.

Synthesis of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

The synthesis of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine is most effectively achieved through the cyclization of a substituted hydrazine with a suitable three-carbon synthon. A well-established and reliable method involves the reaction of 2-chlorophenylhydrazine with a β-enamino ester, such as ethyl 3-amino-3-oxopropanoate. This approach offers high chemoselectivity and generally proceeds in good yields.

Reaction Scheme

Synthesis of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine reactant1 2-Chlorophenylhydrazine plus + reactant2 Ethyl 3-amino-3-oxopropanoate intermediate Hydrazone Intermediate reactant2->intermediate Condensation product 1-(2-Chlorophenyl)-1H-pyrazol-5-amine intermediate->product Intramolecular Cyclization

Figure 1: General reaction scheme for the synthesis of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine.

Mechanistic Insights

The reaction proceeds through a two-step sequence:

  • Condensation: The more nucleophilic nitrogen atom of 2-chlorophenylhydrazine attacks the carbonyl carbon of the ester group in ethyl 3-amino-3-oxopropanoate. This is followed by the elimination of ethanol to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the enamine carbon. Subsequent elimination of an ammonia molecule leads to the formation of the aromatic pyrazole ring. The reaction is driven by the formation of the stable aromatic heterocycle.

Detailed Experimental Protocol

Materials:

  • 2-Chlorophenylhydrazine hydrochloride

  • Ethyl 3-amino-3-oxopropanoate

  • Ethanol

  • Triethylamine or Sodium Acetate

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • Preparation of 2-Chlorophenylhydrazine Free Base: In a round-bottom flask, dissolve 2-chlorophenylhydrazine hydrochloride (1 equivalent) in water. Add a suitable base, such as triethylamine or a saturated solution of sodium bicarbonate, dropwise with stirring until the solution becomes basic (pH ~8-9). The free hydrazine will precipitate or can be extracted with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free base. Use the freshly prepared free base immediately in the next step.

  • Cyclization Reaction: To a solution of 2-chlorophenylhydrazine (1 equivalent) in absolute ethanol, add ethyl 3-amino-3-oxopropanoate (1.1 equivalents). The addition of a catalytic amount of a weak base like triethylamine or sodium acetate can facilitate the reaction.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the completion of the reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid to remove any unreacted hydrazine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-(2-Chlorophenyl)-1H-pyrazol-5-amine as a pure solid.

Characterization of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 2-chlorophenyl group (typically in the range of 7.2-7.6 ppm), a singlet for the C4-proton of the pyrazole ring, and a broad singlet for the NH₂ protons.
¹³C NMR Resonances for the carbon atoms of the 2-chlorophenyl ring, and the C3, C4, and C5 carbons of the pyrazole ring. The chemical shifts will be influenced by the substituents.
IR (KBr) Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, and C=N and C=C stretching vibrations of the pyrazole ring.
Mass Spec. A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₈ClN₃, M.W. 193.63 g/mol ). The isotopic pattern of the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observable.
Physicochemical Properties
PropertyValue
Molecular Formula C₉H₈ClN₃
Molecular Weight 193.63 g/mol
Appearance Expected to be a solid at room temperature.
Melting Point To be determined experimentally.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.

Logical Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: 2-Chlorophenylhydrazine & Ethyl 3-amino-3-oxopropanoate condensation Condensation (Ethanol, Reflux) start->condensation cyclization Intramolecular Cyclization condensation->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Column Chromatography workup->purification product Pure 1-(2-Chlorophenyl)-1H-pyrazol-5-amine purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point Determination product->mp purity Purity Assessment (e.g., HPLC) product->purity final_product Characterized Product nmr->final_product ir->final_product ms->final_product mp->final_product purity->final_product

Figure 2: A logical workflow diagram illustrating the key stages of synthesis and characterization.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine. The detailed protocol, coupled with an understanding of the reaction mechanism, provides a solid foundation for researchers to successfully synthesize this valuable building block. The comprehensive characterization plan ensures the identity and purity of the final product, which is crucial for its application in drug discovery and medicinal chemistry research. The versatility of the pyrazole scaffold, combined with the specific substitution pattern of the title compound, opens up numerous avenues for the development of novel and potent therapeutic agents.

References

  • ResearchGate.

  • PMC.

  • ResearchGate.

  • Beilstein Journals.

  • ResearchGate.

  • ARKIVOC.

  • Scientific Research Publishing.

  • International Journal of Pharmaceutical Research.

  • ResearchGate.

  • Beilstein Journals.

  • Scilit.

  • RSC Publishing.

  • Connect Journals.

  • Beilstein Archives.

  • Letters in Applied NanoBioScience.

  • NIST WebBook.

  • IJTSRD.

  • PubChemLite.

  • PMC.

  • EPA.

  • Sigma-Aldrich.

  • Sigma-Aldrich.

Sources

An In-Depth Technical Guide to 1-(2-Chlorophenyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Within this important class of heterocycles, 1-aryl-1H-pyrazol-5-amines serve as critical building blocks for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive technical overview of a specific, yet significant, member of this family: 1-(2-Chlorophenyl)-1H-pyrazol-5-amine . We will delve into its chemical identity, synthesis, and potential applications, particularly in the context of drug discovery and development. While this specific isomer is less documented than its 3- and 4-chloro counterparts, this guide will leverage data from closely related analogues to provide a robust framework for its scientific exploration.

Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This section outlines the key identifiers and physicochemical characteristics of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine.

PropertyValueSource/Note
CAS Number 14678-96-7
Molecular Formula C₉H₈ClN₃[1]
Molecular Weight 193.63 g/mol [1]
IUPAC Name 1-(2-chlorophenyl)-1H-pyrazol-5-amine
Synonyms 5-amino-1-(o-chlorophenyl)pyrazole
Appearance Expected to be a solid at room temperatureBased on related compounds
Solubility Expected to be soluble in organic solvents like DMSO and DMFBased on related compounds[2]

Synthesis of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine: A Modern Approach

The synthesis of 1-aryl-1H-pyrazol-5-amines is a well-established area of organic chemistry. Traditional methods often involve lengthy reaction times and the use of harsh reagents. However, modern techniques, such as microwave-assisted synthesis, offer significant advantages in terms of efficiency, yield, and environmental impact. Below is a detailed protocol for the synthesis of 1-aryl-1H-pyrazol-5-amines, which can be specifically adapted for the preparation of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine.

Microwave-Assisted Synthesis Protocol

This method provides a rapid and efficient route to the target compound with minimal need for purification. The reaction proceeds via the condensation of an aryl hydrazine with an appropriate α-cyanoketone or a related precursor in an acidic aqueous medium under microwave irradiation.

Experimental Protocol:

  • Reagent Preparation: In a fume hood, add 2-chlorophenylhydrazine hydrochloride (1.0 mmol) and a suitable α-cyanoketone or 3-aminocrotononitrile (1.0 mmol) to a 2-5 mL microwave reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 1 M hydrochloric acid (3 mL) to the vial.

  • Reaction Setup: Securely cap the vial and place it in the microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to 150°C and hold for 10-15 minutes with stirring.

  • Work-up and Isolation: After cooling, carefully uncap the vial in a fume hood. Basify the reaction mixture to a pH of 9-10 with 10% aqueous sodium hydroxide. The product will precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

This protocol is notable for its use of water as a solvent, high yields (typically 70-90%), and rapid reaction times.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Isolation 2-Chlorophenylhydrazine HCl 2-Chlorophenylhydrazine HCl Microwave Irradiation (150°C, 10-15 min) Microwave Irradiation (150°C, 10-15 min) 2-Chlorophenylhydrazine HCl->Microwave Irradiation (150°C, 10-15 min) alpha-Cyanoketone alpha-Cyanoketone alpha-Cyanoketone->Microwave Irradiation (150°C, 10-15 min) 1M HCl (aq) 1M HCl (aq) 1M HCl (aq)->Microwave Irradiation (150°C, 10-15 min) Basification (10% NaOH) Basification (10% NaOH) Microwave Irradiation (150°C, 10-15 min)->Basification (10% NaOH) Vacuum Filtration Vacuum Filtration Basification (10% NaOH)->Vacuum Filtration Final Product Final Product Vacuum Filtration->Final Product G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Pyrazole Derivative 1-(2-Chlorophenyl)- 1H-pyrazol-5-amine Derivative Pyrazole Derivative->RAF Inhibition

Caption: Potential mechanism of action for pyrazole derivatives.

Anti-inflammatory and Analgesic Properties

The pyrazole core is a well-known pharmacophore in the development of anti-inflammatory drugs. Some non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazolone structure. The anti-inflammatory effects of pyrazole derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Antimicrobial and Antifungal Activity

Certain chlorophenyl-pyrazole derivatives have shown promising activity against various bacterial and fungal strains. The lipophilicity imparted by the chlorophenyl group can facilitate penetration of microbial cell membranes, contributing to their antimicrobial effects.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 1-(2-Chlorophenyl)-1H-pyrazol-5-amine. While a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on data for structurally similar aminopyrazoles.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash immediately with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion and Future Directions

1-(2-Chlorophenyl)-1H-pyrazol-5-amine is a valuable chemical entity with significant, yet largely untapped, potential in drug discovery and materials science. Its structural relationship to a well-validated class of bioactive compounds provides a strong impetus for its further investigation. Future research should focus on:

  • Synthesis and Characterization: The development and optimization of synthetic routes to this compound and its derivatives, along with full analytical characterization (NMR, MS, IR, and elemental analysis).

  • Biological Screening: Comprehensive screening against a panel of disease-relevant targets, particularly protein kinases, to identify novel therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole and phenyl rings to elucidate the structural requirements for optimal biological activity and selectivity.

This in-depth technical guide serves as a foundational resource to stimulate and support further research into the promising chemical and biological properties of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine.

References

  • Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2015). Scientia Pharmaceutica. [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016). Molecules. [Link]

  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. (2024). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • 3-(2-chlorophenyl)-1-(3-chlorophenyl)-1h-pyrazol-5-amine. PubChemLite. [Link]

  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences. [Link]

  • Acute Toxicity: oral - Registration Dossier. ECHA. [Link]

  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS Common Chemistry. [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (n.d.). Ovid. [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. (2014). ResearchGate. [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. (2014). Semantic Scholar. [Link]

  • 1-isopropyl-2,2-dimethyltrimethylene diisobutyrate - Registration Dossier. ECHA. [Link]

  • CCDC 2326861: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

Sources

The 5-Aminopyrazole Scaffold: Synthetic Architecture and Therapeutic Utility

[1]

Executive Summary

The 1-aryl-1H-pyrazol-5-amine moiety represents a "privileged scaffold" in modern medicinal chemistry and agrochemical development. Its structural rigidity, capacity for diverse hydrogen bonding, and specific electronic profile make it an ideal template for designing bioactive ligands. This guide analyzes the technical nuances of synthesizing this core, controlling regioselectivity during ring closure, and exploiting its reactivity to generate fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and phenylpyrazoles (GABA antagonists like Fipronil).

Structural Paradigm & Electronic Properties

The 1-aryl-1H-pyrazol-5-amine system consists of a five-membered aromatic heterocycle substituted at the N1 position with an aryl group and at the C5 position with a primary amine.

  • Tautomerism: While theoretically capable of amino-imino tautomerism, the amino form is predominantly favored in the solid state and in solution due to the preservation of aromaticity within the pyrazole ring.

  • Nucleophilicity: The C5-amine is moderately nucleophilic. However, the N2 nitrogen of the pyrazole ring also possesses nucleophilic character, which is critical when designing cyclization reactions to form fused systems.

  • Regio-ambiguity: A defining challenge in the synthesis of these compounds is distinguishing between the 5-amino and 3-amino isomers. The steric and electronic effects of the N1-aryl substituent play a pivotal role in directing the initial nucleophilic attack during synthesis.

Synthetic Architectures: The Regioselectivity Challenge

The most robust route to 1-aryl-1H-pyrazol-5-amines is the condensation of arylhydrazines with


-ketonitriles1,3-dielectrophiles
The Mechanism of Regiocontrol

The reaction proceeds via a Michael-type addition followed by cyclization.[1] The regioselectivity is dictated by which nitrogen of the hydrazine (the substituted


  • Route A (5-Amino Product): The unsubstituted

    
     of the hydrazine attacks the most electrophilic carbon (e.g., the ethoxy carbon in ethoxymethylenemalononitrile). This is generally favored under neutral or mild acidic conditions.
    
  • Route B (3-Amino Product): If the

    
     attacks first, or if the substrate directs attack to the nitrile carbon initially, the 3-amino isomer may form.
    
Visualization: Regioselective Synthesis Workflow

The following diagram illustrates the mechanistic divergence and the pathway to the desired 5-amino scaffold.

GStartArylhydrazine(Ar-NH-NH2)InterIntermediate(Michael Adduct)Start->InterN-beta Attack(Favored)Product31-Aryl-3-amino-pyrazole(Isomer)Start->Product3N-alpha Attack(Minor/Condition dependent)ReagentDielectrophile(e.g., Ethoxymethylenemalononitrile)Reagent->InterCyclizationCyclization(Intramolecular)Inter->CyclizationProduct51-Aryl-5-amino-pyrazole(Target)Cyclization->Product5Major Path

Figure 1: Mechanistic pathway for the regioselective synthesis of 1-aryl-5-aminopyrazoles. The N-beta attack is critical for securing the 5-amino position.

Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol describes a self-validating, high-yield synthesis of a core intermediate. This method minimizes the formation of the 3-amino isomer by utilizing the high electrophilicity of the ethoxy group in the starting material.

Target Compound: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile CAS Registry: 5334-48-5

Materials
  • Phenylhydrazine (97%)

  • (Ethoxymethylene)malononitrile (98%)

  • Ethanol (Absolute)[2]

  • Sodium Acetate (Catalyst/Buffer - optional but recommended for pH control)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add phenylhydrazine (1.08 g, 10 mmol) dropwise to the stirring solution at room temperature. Note: The reaction is exothermic; control addition rate to maintain ambient temperature.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 2–4 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).[2] The starting material spot should disappear, replaced by a lower Rf fluorescent spot.
    
  • Work-up: Cool the mixture to room temperature and then to

    
     in an ice bath. The product typically precipitates as a solid.
    
  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (

    
    ) and then hexane (
    
    
    ).
  • Purification: If necessary, recrystallize from Ethanol/Water (9:1) or purify via silica gel column chromatography (Gradient: 10-30% EtOAc in Hexane).

  • Validation:

    • Yield: Expect 80–90% (White to pale yellow solid).

    • Melting Point:

      
      .[2]
      
    • 1H NMR (DMSO-d6):

      
       6.60 (s, 2H, 
      
      
      ), 7.40-7.60 (m, 5H, Ar-H), 7.80 (s, 1H, C3-H). Absence of ethoxy signals confirms cyclization.

Therapeutic & Agrochemical Landscape

The 5-aminopyrazole core is not just an end-product but a versatile launchpad for bioactive molecules.

Case Study: Fipronil (Agrochemical)

Fipronil is a broad-spectrum insecticide that exemplifies the potency of the 1-aryl-5-aminopyrazole class.

  • Structure: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile.

  • Mechanism of Action (MOA): It acts as a potent blocker of the GABA-gated chloride channel. By binding to the channel pore, it prevents chloride influx, leading to neuronal hyperexcitation and death in insects.

  • Selectivity: Fipronil exhibits high affinity for insect GABA receptors but low affinity for mammalian counterparts, providing a crucial safety margin.

Visualization: Fipronil Mechanism of Action

FipronilMOAFipronilFipronil(Ligand)ReceptorGABA-Gated Cl- Channel(Target Protein)Fipronil->ReceptorHigh Affinity BindingActionAllosteric Antagonism(Pore Blockade)Receptor->ActionEffectInhibition of Cl- InfluxAction->EffectOutcomeNeuronal Hyperexcitation(Insect Death)Effect->Outcome

Figure 2: Pharmacological pathway of Fipronil. The molecule selectively blocks the GABA-gated chloride channel, causing lethal hyperexcitation in target pests.

Pharmaceutical Application: Kinase Inhibitors

Reacting the 5-amino group with 1,3-diketones yields pyrazolo[1,5-a]pyrimidines . These fused systems are bioisosteres of purines (ATP) and are extensively used to develop ATP-competitive inhibitors for Cyclin-Dependent Kinases (CDKs) in cancer therapy.

Data Summary: Comparative Synthetic Methods

MethodReagentsConditionsRegioselectivity (5-NH2 : 3-NH2)YieldNotes
Classical Arylhydrazine +

-ketonitrile
Reflux, EtOHModerate (Mixture possible)60-75%Solvent dependent; often requires chromatography.
Enaminone Arylhydrazine + (Ethoxymethylene)malononitrileReflux, EtOHHigh (>95:5) 85-95% Preferred route; leaving group (OEt) directs nucleophilic attack.
Microwave Arylhydrazine +

-ketoester
MW, Solvent-freeHigh80-90%Green chemistry approach; rapid reaction times.
One-Pot Aldehyde + Hydrazine + AlkyneCatalyst (Cu/L-proline)Variable70-85%Multicomponent coupling; useful for library generation.

References

  • Regioselective Synthesis of 5-Aminopyrazoles

    • Title: A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.
    • Source: BenchChem.[3][4]

  • Fipronil Mechanism & Chemistry

    • Title: Fipronil Technical Fact Sheet.
    • Source: National Pesticide Inform
    • URL:[Link]

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • General Pyrazole Synthesis Review

    • Title: Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.[5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

The Pyrazole Scaffold in Medicinal Chemistry: A Historical and Technical Whitepaper on Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole moiety—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has established itself as a "privileged scaffold" in modern medicinal chemistry. Characterized by its unique physicochemical properties, including robust aromaticity, tautomeric equilibrium, and exceptional hydrogen-bonding capabilities, the pyrazole ring serves as a versatile pharmacophore. This whitepaper explores the historical evolution of pyrazole-based compounds, dissects the structure-activity relationship (SAR) causality of landmark drugs like celecoxib, and provides a self-validating experimental workflow for the synthesis and biological evaluation of novel pyrazole derivatives.

Historical Milestones: From Serendipity to Rational Design

The journey of pyrazole from a synthetic curiosity to a cornerstone of pharmacology spans over a century of chemical innovation:

  • 1883 - The Birth of Pyrazolone: The history of pyrazole therapeutics began serendipitously when German chemist Ludwig Knorr, attempting to synthesize quinoline derivatives, accidentally synthesized antipyrine (phenazone) 1. This compound became the first synthetic pyrazolone derivative to exhibit potent antipyretic and analgesic actions in humans [[2]]().

  • 1889 - Foundational Synthesis: Eduard Buchner reported the first deliberate synthesis of the unsubstituted pyrazole ring via the decarboxylation of 3,4,5-tricarboxylic acid pyrazole [[3]]().

  • 1954 - Natural Isolation: For decades, pyrazoles were thought to be strictly synthetic. This paradigm shifted when Japanese researchers Kosuge and Okeda isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from the tropical plant Houttuynia cordata4.

  • 1990s - The COX-2 Revolution: The rational design of 1,5-diarylpyrazoles led to the discovery of celecoxib. By selectively inhibiting the inducible cyclooxygenase-2 (COX-2) enzyme while sparing the constitutive COX-1, celecoxib provided profound anti-inflammatory benefits without the severe gastrointestinal toxicity associated with traditional NSAIDs 5.

Mechanistic Causality: The Structure-Activity Relationship (SAR) of Celecoxib

To understand why pyrazole is so effective, one must examine the causality behind its structural interactions. The pyrazole ring itself acts as a rigid, planar spacer that precisely orients functional groups into distinct binding pockets of target proteins 6.

In the case of celecoxib (a 1,5-diarylpyrazole), the SAR is driven by three critical components:

  • The 1-(4-Sulfamoylphenyl) Group: This moiety is strictly required for COX-2 inhibition. It inserts deeply into a hydrophilic secondary side pocket present in COX-2 (but sterically blocked in COX-1), establishing crucial hydrogen bonds with Arg513 and His90 5.

  • The 3-Trifluoromethyl (

    
    ) Group:  The electron-withdrawing 
    
    
    
    group at the 3-position significantly enhances both potency and selectivity compared to a simple methyl group, optimizing the electrostatic interactions within the active site 5.
  • The 5-(4-Methylphenyl) Group: This provides the necessary steric bulk to maximize hydrophobic interactions in the main COX-2 channel, effectively acting as a wedge that stabilizes the enzyme-inhibitor complex [[7]]().

COX2_Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 Enzyme (Constitutive) AA->COX1 Normal Physiology COX2 COX-2 Enzyme (Inducible) AA->COX2 Inflammatory Stimulus PG_GI Prostaglandins (GI Mucosa Protection) COX1->PG_GI PG_Inf Prostaglandins (Pain & Inflammation) COX2->PG_Inf Celecoxib Celecoxib (Pyrazole Scaffold) Celecoxib->COX1 Spares COX-1 Celecoxib->COX2 Selective Inhibition

Mechanism of selective COX-2 inhibition by the pyrazole derivative celecoxib.

Quantitative Data: Pharmacological Profiling

The versatility of the pyrazole ring is evident in the diverse range of therapeutic targets it can engage. The table below summarizes the quantitative and qualitative profiles of landmark pyrazole-based therapeutics.

CompoundPrimary Target / MechanismTherapeutic IndicationKey Structural Feature
Antipyrine Non-selective COXAnalgesic / AntipyreticPyrazolone core
Celecoxib COX-2 (Selective inhibitor)Osteoarthritis / Inflammation1,5-diarylpyrazole, 3-

group
Rimonabant CB1 Receptor antagonistAnti-obesity1,5-diarylpyrazole scaffold
Sildenafil PDE5 inhibitorErectile DysfunctionPyrazolopyrimidine fused ring
Edaravone Free radical scavengerALS / Arterial wall injury3-methyl-1-phenyl-2-pyrazolin-5-one
Eltrombopag TPO receptor agonistThrombocytopeniaPyrazolone-azo derivative

Data synthesized from historical pharmacological profiles 4, 2.

Experimental Workflow: Synthesis and Validation of 1,5-Diarylpyrazoles

To ensure trustworthiness and reproducibility in drug discovery, experimental protocols must be designed as self-validating systems. The following methodology details the synthesis of a celecoxib analog via the Knorr pyrazole synthesis, explicitly explaining the causality behind each chemical choice [[7]]().

Step-by-Step Methodology

Step 1: Reagent Preparation & Solvent Selection

  • Action: Dissolve 1 equivalent of an asymmetric 1,3-diketone (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione) and 1.1 equivalents of 4-sulfamoylphenylhydrazine hydrochloride in absolute ethanol.

  • Causality: Ethanol is chosen as a protic solvent because it effectively solubilizes both the hydrophobic diketone and the polar hydrazine hydrochloride salt, while its boiling point (78°C) provides the optimal thermal energy for the subsequent cyclodehydration without causing reagent degradation.

Step 2: Acid-Catalyzed Cyclocondensation

  • Action: Add a catalytic amount of 6N HCl and reflux the mixture for 8 hours.

  • Causality: The addition of HCl is critical. It protonates the highly electrophilic carbonyl oxygen adjacent to the

    
     group, facilitating the initial nucleophilic attack by the more nucleophilic 
    
    
    
    nitrogen of the hydrazine. This kinetic control dictates the regioselectivity, heavily favoring the formation of the desired 1,5-diarylpyrazole over the 1,3-diaryl isomer.

Step 3: Reaction Monitoring (Self-Validation A)

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Causality: TLC acts as an immediate self-validation checkpoint. The complete disappearance of the UV-active diketone spot confirms that the condensation has reached completion, preventing the carryover of unreacted starting materials into the purification phase.

Step 4: Regiochemical Validation (Self-Validation B)

  • Action: Purify the product via recrystallization and analyze using

    
    -NMR and 2D-NOESY.
    
  • Causality: Because asymmetric diketones can yield two regioisomers, structural validation is mandatory. In

    
    -NMR, the unique C4-H proton of the pyrazole ring will appear as a distinct singlet (typically around 
    
    
    
    6.8 ppm). 2D-NOESY is employed to confirm spatial proximity (Nuclear Overhauser Effect) between the N1-aryl protons and the C5-aryl protons, definitively proving the 1,5-diaryl regiochemistry.

Step 5: Biological Validation

  • Action: Subject the purified compound to in vitro fluorometric COX-1 and COX-2 inhibition assays.

  • Causality: Chemical purity does not guarantee biological efficacy. The compound must demonstrate a low

    
     for COX-2 and a high 
    
    
    
    for COX-1. This final validation step confirms that the synthesized molecule successfully engages the target pocket as designed by the SAR hypothesis.

Pyrazole_Workflow Step1 1. Reagent Preparation (1,3-Diketone + Hydrazine) Step2 2. Cyclocondensation (Acid-Catalyzed, Reflux) Step1->Step2 Step3 3. Reaction Monitoring (TLC Validation) Step2->Step3 Step3->Step2 Incomplete Conversion Step4 4. Regiochemical Validation (1H-NMR & 2D-NOESY) Step3->Step4 Step5 5. Biological Screening (In Vitro Enzyme Assays) Step4->Step5

Self-validating experimental workflow for the synthesis and screening of pyrazole derivatives.

Conclusion

References

  • "An Overview on A Pyrazole : Promising Moiety", Asian Journal of Pharmacy and Technology. URL: 1

  • "Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview", SciSpace. URL: 4

  • "pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review", IJNRD. URL: 6

  • "Celecoxib", Wikipedia. URL: 5

  • "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives", International Journal of Pharmaceutical Sciences Review and Research. URL: 3

  • "Pyrazolone", Wikipedia. URL: 2

  • "New Celecoxib Derivatives as Anti-Inflammatory Agents", Journal of Medicinal Chemistry. URL: 7

Sources

Thermochemical Properties of Pyrazole and Imidazole Energetic Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional carbon-backbone explosives (TNT, RDX) to high-nitrogen heterocyclic compounds represents a paradigm shift in energetic materials science. This guide analyzes the thermochemical distinctions between pyrazole (1,2-diazole) and imidazole (1,3-diazole) derivatives.

While both scaffolds offer high density and positive heats of formation (HOF), they serve distinct strategic roles. Pyrazoles, characterized by the N-N bond, typically exhibit higher enthalpies of formation ($ \Delta_f H^\circ $), translating to superior detonation velocities. Imidazoles, utilizing the N-C-N motif, generally offer enhanced thermal stability and intermolecular hydrogen bonding, making them ideal candidates for insensitive munitions (IM).

Structural Fundamentals & Enthalpic Drivers[1]

The energetic performance of these heterocycles is governed by their bond topologies. Understanding the causal link between nitrogen positioning and energy release is critical for molecular design.

The N-N vs. N-C-N Trade-off
  • Pyrazole (N-N Bond): The presence of the N-N single bond (bond energy

    
     160 kJ/mol) vs. the C-N bond (
    
    
    
    305 kJ/mol) creates a higher intrinsic energy floor. Upon detonation, the formation of the triple bond in molecular nitrogen (
    
    
    ,
    
    
    945 kJ/mol) releases a massive enthalpy surplus. Consequently, pyrazoles often display higher
    
    
    values than their imidazole isomers.[1]
  • Imidazole (N-C-N Bond): The separation of nitrogen atoms confers greater aromatic stability and symmetry. This often results in higher crystal densities due to efficient packing (promoted by intermolecular hydrogen bonding in NH-containing derivatives) but slightly lower specific impulse.

Oxygen Balance and Density

To compete with HMX or RDX, these scaffolds must be functionalized.

  • Nitro ($ -NO_2 $): Increases density and oxygen balance but increases sensitivity.

  • Amino ($ -NH_2 $): Increases density via H-bonding and desensitizes the molecule (push-pull effect) but lowers oxygen balance.

  • Azido ($ -N_3 $): Massively increases

    
     but drastically compromises thermal stability.
    

Thermochemical Characterization Methodologies

Trustworthy data relies on rigorous experimental protocols. The following workflows ensure self-validating results.

Protocol A: Determination of Heat of Formation (Bomb Calorimetry)

Context: Standard combustion enthalpy is the primary input for calculating detonation parameters (EXPLO5/Cheetah).

  • Sample Preparation: Pelletize the energetic material (approx. 0.5 g) to ensure controlled burn rates. If the material is a powder, use a benzoic acid spike (standard reference material) to ensure complete combustion.

  • Bomb Loading: Place sample in a platinum crucible within a constant-volume decomposition vessel (bomb). Add 1 mL of deionized water to absorb acid gases (

    
    , 
    
    
    
    ).
  • Pressurization: Charge with oxygen to 3.0 MPa (30 bar).

  • Ignition & Measurement: Fire the fuse. Record temperature rise using a thermistor with precision

    
    .
    
  • Correction (Crucial for Energetics):

    • Nitric Acid Correction: High-nitrogen compounds generate significant

      
      . Titrate the bomb washings with 0.1M NaOH to determine moles of 
      
      
      
      formed. Subtract the heat of formation of aqueous nitric acid from the total heat observed.
    • Wire Correction: Subtract heat generated by the fuse wire combustion.

  • Calculation: Convert

    
     (internal energy of combustion) to 
    
    
    
    (enthalpy) using
    
    
    . Finally, apply Hess's Law to solve for
    
    
    .
Protocol B: Thermal Stability Profiling (DSC/TGA)

Context: Determining the onset of decomposition (


) and activation energy (

).
  • Calibration: Calibrate DSC heat flow and temperature using Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Encapsulation: Use aluminum pans with a pinhole lid (to prevent pressure buildup/rupture) or high-pressure gold-plated pans if containment is required. Sample mass: 0.5–2.0 mg (keep low to prevent sensor damage from detonation).

  • Dynamic Heating: Run multiple scans at varying heating rates (

    
    ).
    
  • Kinetic Analysis: Apply the Kissinger Method to determine

    
    :
    
    
    
    
    Where
    
    
    is the peak temperature. Plot
    
    
    vs
    
    
    ; the slope yields
    
    
    .

Comparative Data Analysis

The table below contrasts key pyrazole and imidazole derivatives against the benchmark RDX.

CompoundStructure TypeDensity (

) [g/cm³]

[kJ/mol]
Detonation Vel.[2][3][4][5][6] (

) [m/s]

[

C]
Impact Sens. [J]
RDX (Ref)Nitramine1.82+708,7502107.5
3,4-DNP Pyrazole1.87+21 (Solid)8,100285> 20
MTNP Pyrazole1.82+3068,80025112
LLM-116 Pyrazole1.90-568,400290Insensitive
2,4-DNI Imidazole1.61-35~7,300270> 40
TNI Imidazole1.78+548,30023068 (h50 cm)
  • Analysis:

    • 3,4-DNP (3,4-Dinitropyrazole): Outperforms RDX in thermal stability (

      
      ) and density, making it a superior candidate for deep-well perforation charges where heat resistance is paramount.
      
    • MTNP (1-Methyl-3,4,5-trinitropyrazole): The N-methylation and addition of a third nitro group boost the HOF significantly (+306 kJ/mol), pushing the detonation velocity past RDX.

    • LLM-116: The amino group provides insensitivity (via H-bonding) at the cost of HOF, yet density remains elite (1.90 g/cm³).

Decomposition Mechanisms & Workflow

Understanding failure modes (decomposition) is as important as performance.

Decomposition Pathways

Research indicates distinct initial steps for these isomers.

  • Pyrazoles: Often initiate via N-N bond cleavage or

    
     homolysis.
    
  • Imidazoles: Often initiate via Nitro-Nitrite isomerization followed by NO elimination, or ring C-N cleavage.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow from synthesis to validation, highlighting the "Go/No-Go" decision gates based on thermal stability and sensitivity.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Thermal Screening cluster_2 Phase 3: Performance Validation Start Precursor Design (High N-Content) Synth Nitration / Cyclization Start->Synth Purify Recrystallization Synth->Purify DSC DSC/TGA Analysis (Td & Tm) Purify->DSC Gate1 Stability Gate (Td > 200°C?) DSC->Gate1 Bomb Bomb Calorimetry (Heat of Formation) Gate1->Bomb Yes Discard Discard / Redesign Gate1->Discard No Density XRD / Gas Pycnometry (Density) Bomb->Density Calc EXPLO5 Calculation (VOD & P) Density->Calc

Caption: Figure 1.[5] Integrated workflow for the synthesis and thermochemical validation of high-nitrogen energetic materials.

Synthesis & Safety Considerations

Safety Warning: The synthesis of polynitroazoles involves exothermic nitration reactions. Reactions must be conducted behind blast shields with remote temperature monitoring.

General Synthesis Strategy (Nitration)

The most common route to high-performance derivatives is the nitration of the parent heterocycle.

  • Substrate: Pyrazole or Imidazole.[1][7][8][9][10][11]

  • Nitrating Agent: Mixed acid (

    
    ) or Oleum/
    
    
    
    for higher nitration degrees.
  • Temperature Control:

    • Mononitration: Often proceeds at 0–25°C.

    • Polynitration: Requires elevated temperatures (60–100°C), increasing runaway risk.

  • Quenching: Pouring reaction mixture onto crushed ice (exothermic!).

The "Green" Salt Approach

To avoid the instability of covalent polynitro compounds, researchers increasingly synthesize Energetic Salts .

  • Mechanism:[6][8][12][13][14] Reacting an acidic nitropyrazole (e.g., 3,5-DNP) with a nitrogen-rich base (Hydrazine, Hydroxylamine).

  • Benefit: This forms ionic bonds that stabilize the lattice, reducing vapor pressure and impact sensitivity while maintaining high detonation energy.

References

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.
  • Zhang, J., et al. (2013). "Sensitivity and Performance of Azole-Based Energetic Materials." Journal of Physical Chemistry A. Link

  • Huo, H., et al. (2020). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." MDPI Molecules. Link

  • Gutowski, K. E., et al. (2006). "Accurate Thermochemical Properties for Energetic Materials Applications." Journal of Physical Chemistry A. Link

  • Yang, Z., et al. (2021). "Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials." ACS Omega. Link

Sources

Methodological & Application

Application Note: Analytical Methods for the Quantification of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Compound: 1-(2-Chlorophenyl)-1H-pyrazol-5-amine (CAS: 14678-96-7 | MW: 193.63 g/mol )

Introduction and Analytical Strategy

1-(2-Chlorophenyl)-1H-pyrazol-5-amine is a critical heterocyclic building block widely utilized in the synthesis of biologically active compounds, including p38 MAP kinase inhibitors and agricultural pyrazole insecticides[1]. Due to its role as both a synthetic intermediate and a potential trace impurity in final Active Pharmaceutical Ingredients (APIs), establishing robust, highly specific quantification methods is paramount.

As an Application Scientist, I have designed this protocol to provide two orthogonal, self-validating analytical strategies:

  • HPLC-UV: Optimized for bulk potency, purity assessment, and reaction monitoring where high concentration accuracy is required[2].

  • UPLC-MS/MS: Engineered for trace-level quantification, bioanalysis, and impurity profiling in complex matrices, leveraging high sensitivity and mass selectivity[3].

Workflow A Sample Preparation B Chromatographic Separation A->B C Detection (UV / MS) B->C D Data Analysis C->D

Fig 1. End-to-end orthogonal analytical workflow for pyrazole-5-amine quantification.

Protocol 1: HPLC-UV for Potency and Purity Assessment

Mechanistic Rationale

Aminopyrazoles are prone to severe peak tailing on standard silica-based stationary phases due to secondary interactions between the basic exocyclic amine and residual silanols. To mitigate this, 0.1% Trifluoroacetic acid (TFA) is employed in the mobile phase. TFA acts as a strong ion-pairing agent, masking silanol interactions and ensuring sharp, symmetrical peaks. This causality is critical for accurate integration and achieving a mass balance of >99%[2].

Chromatographic Conditions
  • Column: Agilent Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm) or equivalent.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 230 nm (optimal for pyrazole conjugated systems)[2].

  • Injection Volume: 5.0 μL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% B → 95% B

    • 10.0 - 12.0 min: 95% B

    • 12.0 - 12.1 min: 95% B → 5% B

    • 12.1 - 15.0 min: 5% B (Re-equilibration)

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Working Solutions: Dilute the stock solution with Mobile Phase A to construct a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

  • Sample Preparation: Dissolve the synthesized batch or reaction aliquot in Methanol, filter through a 0.22 μm PTFE syringe filter, and dilute to an expected concentration of ~50 µg/mL.

  • Execution: Load vials into the autosampler maintained at 15 °C. Execute the gradient method.

Self-Validation Checkpoint (System Suitability): Before analyzing unknown samples, inject the 50 µg/mL standard six consecutive times. The system is validated for use ONLY if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and theoretical plates (N) > 2000.

Quantitative Data Presentation
Validation ParameterResult / Acceptance Criteria
Linearity Range 1.0 – 100.0 µg/mL (

≥ 0.999)
Limit of Detection (LOD) 0.3 µg/mL (S/N = 3)
Limit of Quantification (LOQ) 1.0 µg/mL (S/N = 10)
Intra-day Precision (RSD) ≤ 1.2% (n=6)
Retention Time (

)
~6.45 min

Protocol 2: UPLC-MS/MS for Trace and Bioanalytical Quantification

Mechanistic Rationale

For trace impurity tracking or pharmacokinetic studies, UV detection lacks the required sensitivity. In positive electrospray ionization (ESI+), the exocyclic amine of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine readily accepts a proton to form the


 precursor ion at m/z 194.1[4]. Upon collision-induced dissociation (CID), the most thermodynamically favorable pathway is the neutral loss of ammonia (

, 17 Da), yielding a stable product ion at m/z 177.1.

Fragmentation Parent [M+H]+ m/z 194.1 Frag1 Product Ion 1 m/z 177.1 Parent->Frag1 - NH3 (17 Da) Quantifier Frag2 Product Ion 2 m/z 111.0 Parent->Frag2 Cleavage of C-N bond Qualifier

Fig 2. ESI-MS/MS fragmentation pathway of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine.

Mass Spectrometry Conditions
  • Instrument: Waters Xevo TQ-S or equivalent Triple Quadrupole.

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500 °C.

  • Desolvation Gas Flow: 800 L/hr.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Analyte 194.1177.12515Quantifier
Analyte 194.1111.02528Qualifier
Step-by-Step Methodology (Protein Precipitation Extraction)
  • Matrix Spiking: Aliquot 50 µL of plasma (or complex matrix) into a 1.5 mL Eppendorf tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., a deuterated pyrazole analog at 10 ng/mL). The acidic environment ensures the amine remains protonated, preventing binding to denatured proteins.

  • Vortex & Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase strength.

  • Chromatography: Inject 2.0 µL onto a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm). Run a rapid gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) from 10% B to 90% B over 3 minutes at 0.4 mL/min[3].

Self-Validation Checkpoint (Matrix Effect & Carryover): Inject a blank matrix sample followed immediately by the LLOQ (Lower Limit of Quantification) standard (e.g., 1.0 ng/mL). The LLOQ peak signal-to-noise (S/N) ratio must be ≥ 10. The subsequent blank injection must show no interfering peaks > 20% of the LLOQ area at the analyte's retention time.

References

1.[2] Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: 2.[1] Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available at: 3.[4] Certificate of Analysis - 3-Methyl-1-tosyl-1H-pyrazol-5-amine. ChemScene. Available at: 4.[3] Novel Series of Amino-Pyrazole Ureas with Potent in Vitro Antileishmanial Activity. DNDi. Available at:

Sources

Using 1-(2-Chlorophenyl)-1H-pyrazol-5-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine (CAS 126520-01-2), a "privileged scaffold" in medicinal chemistry. Unlike generic aminopyrazoles, the ortho-chloro substitution on the N1-phenyl ring provides critical steric bulk that influences regioselectivity during cyclization and enhances metabolic stability in final drug candidates. This compound is a primary building block for pyrazolo[1,5-a]pyrimidines (e.g., Pim-1, p38 MAPK inhibitors) and pyrazolo[3,4-b]pyridines .

Chemical Profile & Reactivity Logic

The Scaffold Architecture

The molecule possesses three distinct reactive sites that allow for orthogonal functionalization. Understanding the electronic bias of these sites is crucial for designing self-validating protocols.

  • Site A (Exocyclic Amine -

    
    ):  The primary nucleophile. It reacts with 1,3-electrophiles to initiate ring fusion.
    
  • Site B (Ring Nitrogen - N2): A secondary nucleophilic site. In cyclocondensations, this nitrogen attacks the electrophile after the initial amine attack, closing the fused ring.

  • Site C (C4 Carbon): Electron-rich due to resonance from the amine. It is susceptible to electrophilic aromatic substitution (halogenation, formylation) before or after ring fusion.

The "Ortho-Chloro" Effect

The 2-chlorophenyl group is not merely a bystander.

  • Conformational Lock: The bulky chlorine atom forces the phenyl ring out of planarity with the pyrazole core (dihedral angle > 45°). This reduces aggregation in solution, improving solubility compared to the unsubstituted phenyl analog.

  • Regiocontrol: During cyclization with unsymmetrical 1,3-dielectrophiles, the steric clash between the o-Cl and the incoming electrophile can enhance regioselectivity, favoring the formation of 7-substituted isomers over 5-substituted ones in pyrazolo[1,5-a]pyrimidines.

Application Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidines

This is the most high-value application of the title compound. The resulting scaffold mimics the ATP purine core, making it ideal for kinase inhibitor development.

Visual Workflow (DOT Diagram)

G cluster_0 Critical Control Point Start 1-(2-Chlorophenyl)- 1H-pyrazol-5-amine Intermediate Intermediate Schiff Base Start->Intermediate Acid Cat. (AcOH) Reflux, 2-4h Reagent 1,3-Electrophile (e.g., Enaminone/1,3-Diketone) Reagent->Intermediate Cyclization Intramolecular Cyclization (N2 Attack) Intermediate->Cyclization -H2O / -EtOH Product Pyrazolo[1,5-a]pyrimidine Scaffold Cyclization->Product Regioselective Formation

Figure 1: Mechanistic pathway for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. The reaction proceeds via an initial attack of the exocyclic amine followed by cyclodehydration.

Detailed Experimental Protocols

Protocol A: Regioselective Cyclocondensation with Enaminones

Objective: Synthesis of 3-cyano-7-aryl-pyrazolo[1,5-a]pyrimidine derivatives. Rationale: Using glacial acetic acid acts as both solvent and catalyst, protonating the enaminone carbonyl to activate it for nucleophilic attack by the pyrazole amine.

Reagents:

  • 1-(2-Chlorophenyl)-1H-pyrazol-5-amine (1.0 equiv)

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (Enaminone) (1.1 equiv)

  • Glacial Acetic Acid (0.5 M concentration relative to amine)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the pyrazole amine in glacial acetic acid.

  • Addition: Add the enaminone in a single portion. The solution typically turns yellow/orange.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 3–5 hours.

    • Self-Validating Check: Monitor via TLC (Eluent: 30% EtOAc/Hexane). The starting amine spot (low R_f, strongly UV active) must disappear. If the amine persists after 5 hours, add 0.1 equiv of sodium acetate to buffer the acidity.

  • Workup: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (5x volume).

  • Precipitation: Neutralize carefully with saturated

    
     solution to pH 7–8. The product will precipitate as a solid.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (9:1).

Expected Yield: 75–85% Data Interpretation:

  • 1H NMR: Look for the disappearance of the broad

    
     singlet (approx. 5.5 ppm) and the appearance of pyrimidine protons (doublets around 8.5 ppm and 7.0 ppm with 
    
    
    
    ).
Protocol B: Sandmeyer-Type Iodination (C4 Functionalization)

Objective: Converting the C4-H to C4-I for subsequent Suzuki Coupling. Rationale: The C4 position is nucleophilic. Using N-iodosuccinimide (NIS) is milder than


 and prevents over-halogenation of the chlorophenyl ring.

Reagents:

  • Pyrazolo[1,5-a]pyrimidine scaffold (from Protocol A) (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) (0.2 M)

Methodology:

  • Dissolve the scaffold in dry ACN at room temperature.

  • Add NIS portion-wise over 10 minutes to avoid exotherms.

  • Stir at RT for 2 hours.

    • Self-Validating Check: The reaction mixture often darkens. TLC should show a new, less polar spot.

  • Quench with 10% sodium thiosulfate solution to remove excess iodine (color changes from dark red to pale yellow).

  • Extract with EtOAc, dry over

    
    , and concentrate.
    

Comparative Data: Solvent Effects on Cyclization

The choice of solvent significantly impacts the yield and reaction time for the condensation step.

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Notes
Glacial AcOH None (Self)118388 Recommended. Cleanest profile.
EthanolPiperidine78865Slower; requires chromatography.
PyridineNone1151270Difficult workup (pyridine removal).
DMF

140255Degradation observed; tar formation.

Troubleshooting & Expert Tips

  • Issue: Regioisomer Mixtures.

    • Cause: If reacting with an unsymmetrical 1,3-diketone (e.g., benzoylacetone), you may get a mixture of 5-methyl-7-phenyl and 5-phenyl-7-methyl isomers.

    • Solution: The 2-chlorophenyl group steers the reaction. The bulkier group of the diketone generally ends up distal to the N1-aryl group to minimize steric clash. To ensure >95% regioselectivity, use enaminones instead of diketones (Protocol A), as the amine attacks the

      
       of the enaminone exclusively.
      
  • Issue: Low Solubility of Starting Material.

    • Solution: While the 2-chloro derivative is more soluble than the unsubstituted analog, it can still be stubborn. Sonication in AcOH for 5 minutes prior to heating ensures a homogeneous reaction start.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.[1]

    • Source: N
    • URL:[Link]

  • General Reactivity of 5-Aminopyrazoles

    • Title: N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry.[2]

    • Source: Mini-Reviews in Medicinal Chemistry (via ResearchG
    • URL:[Link]

  • Green Synthesis Methodologies

    • Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • Compound Data (CAS 126520-01-2)

    • Title: 5-(2-Chlorophenyl)-1H-pyrazol-3-amine Product Page.[3]

    • Source: ChemScene.[3]

Sources

In vitro experimental design using 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Experimental Design and Application of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the landscape of medicinal chemistry, it is recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active molecules.[1][2] The unique structural and electronic properties of the pyrazole core allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and π–π stacking.[1] Consequently, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral effects.[3][4][5]

This document focuses on 1-(2-Chlorophenyl)-1H-pyrazol-5-amine , a specific derivative that holds significant promise as a chemical building block for the synthesis of novel therapeutic agents.[6][7] The presence of a chlorophenyl group can enhance biological activity, while the aminopyrazole core is a well-established precursor for constructing more complex, fused heterocyclic systems.[8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a logical, robust in vitro screening cascade to elucidate the biological potential of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.

Chapter 1: Foundational Characterization & Preliminary Assessment

Before investigating specific biological activities, it is imperative to establish the compound's fundamental physicochemical and cytotoxic properties. These initial experiments are critical for interpreting data from subsequent, more complex assays and for ensuring their technical validity. Poor solubility, for instance, can lead to false-negative results, while high cytotoxicity can non-specifically affect numerous cellular processes.[10]

Workflow for Preliminary Compound Assessment

This initial phase establishes the practical working parameters for all subsequent in vitro studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Investigation solubility Protocol 1: Aqueous Solubility (PBS, Media) data_analysis Determine Max Soluble Conc. & Baseline IC50 Range solubility->data_analysis cytotoxicity Protocol 2: Broad-Spectrum Cytotoxicity (MTT Assay) cytotoxicity->data_analysis mechanistic_assays Proceed to Targeted Assays (e.g., Kinase, Apoptosis, COX) data_analysis->mechanistic_assays Informs Dosing Strategy

Caption: Foundational workflow from solubility and cytotoxicity to mechanistic assays.

Protocol 1: Determination of Aqueous Solubility

Rationale: The solubility of a compound in aqueous buffers and cell culture media dictates the maximum achievable concentration in an assay without precipitation. This parameter is crucial for dose-response studies.[10] This protocol uses High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: In separate microcentrifuge tubes, add an excess amount of the compound to 1 mL of Phosphate-Buffered Saline (PBS) and 1 mL of complete cell culture medium (e.g., DMEM with 10% FBS).

  • Equilibration: Incubate the samples at 37°C for 24 hours with gentle agitation to ensure saturation.

  • Clarification: Centrifuge the samples at 14,000 x g for 15 minutes to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and analyze it using a validated HPLC method with a standard curve to determine the concentration.[10] The mobile phase and column must be optimized for pyrazole derivatives.

  • Data Interpretation: The resulting concentration is the saturated solubility in each medium. This value represents the highest concentration that should be used in subsequent aqueous-based assays.

Protocol 2: Broad-Spectrum Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Screening against a panel of cancer cell lines from different tissue origins provides a preliminary indication of potential anticancer activity and establishes a working concentration range for future experiments.

Methodology:

  • Cell Seeding: Seed cells from various cancer lines (e.g., MCF-7, A549, HepG2, HCT116) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Compound Treatment: Prepare serial dilutions of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine in culture medium, starting from the maximum soluble concentration determined in Protocol 1. The final DMSO concentration in all wells must be kept constant and low (<0.5%). Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Treat the cells with the compound dilutions and incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Cell Line Tissue of Origin Hypothetical IC₅₀ (µM)
MCF-7 Breast Cancer 12.5
A549 Lung Cancer 28.3
HepG2 Liver Cancer 8.9
HCT116 Colon Cancer 15.1

| HDF | Normal Fibroblast | > 100 |

This data suggests potential selective cytotoxicity against cancer cells, particularly liver cancer, warranting further investigation into anticancer mechanisms.[6]

Chapter 2: Elucidating Anticancer Mechanisms of Action

The broad cytotoxic activity observed in cancer cell lines necessitates a deeper investigation into the specific mechanisms driving cell death. Pyrazole derivatives are known to induce apoptosis, cause cell cycle arrest, and inhibit key protein kinases involved in oncogenic signaling.[2][13][14]

Anticancer Mechanistic Investigation Workflow

G cluster_0 Determine Mode of Action cluster_1 Identify Molecular Target start Cytotoxicity Confirmed (e.g., in HepG2 cells) cell_cycle Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle apoptosis Protocol 4: Apoptosis Assay (Annexin V/PI Staining) start->apoptosis kinase_screen Protocol 5: Broad Kinase Profiling (e.g., EGFR, VEGFR, CDK) cell_cycle->kinase_screen Arrest suggests CDK inhibition? apoptosis->kinase_screen Apoptosis suggests inhibition of survival pathways? western_blot Target Validation (Western Blot for Phospho-proteins) kinase_screen->western_blot

Caption: A logical workflow for investigating the anticancer mechanism of action.

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: This protocol determines whether the compound's cytotoxic effect is mediated by arresting the cell cycle at a specific checkpoint (G1, S, or G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for differentiation of cell cycle phases by flow cytometry.[14]

Methodology:

  • Cell Treatment: Seed HepG2 cells (or the most sensitive cell line from Protocol 2) in 6-well plates. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant accumulation of cells in one phase compared to the vehicle control indicates cell cycle arrest.

Table 2: Hypothetical Cell Cycle Distribution in HepG2 Cells

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle (DMSO) 65.2% 15.5% 19.3%
Compound (IC₅₀) 62.8% 13.1% 24.1%

| Compound (2x IC₅₀) | 25.4% | 8.9% | 65.7% |

This data suggests a dose-dependent arrest in the G2/M phase, a common mechanism for agents that interfere with microtubule formation or DNA damage checkpoints.[15]

Protocol 4: Quantification of Apoptosis by Annexin V/PI Staining

Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a marker for membrane integrity, only entering cells in late apoptosis or necrosis.

Methodology:

  • Cell Treatment: Treat cells as described in Protocol 3 for a relevant time point (e.g., 24 or 48 hours).

  • Harvesting and Staining: Harvest all cells and wash with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

  • Data Interpretation: A significant increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

Protocol 5: Broad Kinase Inhibition Profiling

Rationale: Many pyrazole derivatives function as kinase inhibitors.[13] Rather than testing individual kinases, a broad profiling screen against a panel of relevant oncogenic kinases (e.g., EGFR, VEGFR-2, CDKs, AKT1) is a highly efficient method to identify potential molecular targets.[2][13] This is typically performed as a service or with commercially available kits.

Methodology:

  • Compound Submission: Provide the compound to a commercial vendor (e.g., Eurofins, Promega) that offers kinase screening services.

  • Assay Principle: These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate by a specific kinase in the presence of the inhibitor compound. The result is usually reported as the percent inhibition at a given concentration (e.g., 10 µM).

  • Data Interpretation: Identify "hits" – kinases that are significantly inhibited by the compound (e.g., >50% inhibition). These hits become the primary candidates for further validation through direct enzyme inhibition assays (to determine IC₅₀) and cellular assays (e.g., Western blotting for downstream substrate phosphorylation).

Chapter 3: Investigating Anti-inflammatory Potential

The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib, making the investigation of anti-inflammatory properties a logical avenue.[15] The primary mechanisms to explore are the direct inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production in immune cells.

Proposed Anti-inflammatory Mechanism of Action

G cluster_pathway Inflammatory Cascade lps LPS (Stimulus) macrophage Macrophage (e.g., RAW 264.7) lps->macrophage nfkb NF-κB Activation macrophage->nfkb compound 1-(2-Chlorophenyl) -1H-pyrazol-5-amine cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) compound->cytokines Inhibition? cox2 COX-2 Upregulation compound->cox2 Inhibition? nfkb->cytokines nfkb->cox2 prostaglandins Prostaglandins cox2->prostaglandins

Sources

Application Note: Cell-Based Assay Protocols for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole compounds represent a highly privileged scaffold in modern medicinal chemistry, exhibiting potent biological activities ranging from anti-inflammatory to antineoplastic effects. A prominent example is the pyrazole derivative Ruxolitinib , a first-in-class, ATP-competitive inhibitor of Janus kinases (JAK1/JAK2) approved for the treatment of myeloproliferative neoplasms[1]. Evaluating the efficacy of novel pyrazole derivatives requires robust, self-validating cell-based assays that accurately measure cytotoxicity, proliferation, and target engagement. This application note provides a comprehensive, mechanistically grounded guide to executing and validating cell-based assays for pyrazole compounds.

Mechanistic Grounding: The Pyrazole-Kinase Axis

Many bioactive pyrazoles exert their effects by targeting intracellular kinase networks. For instance, ruxolitinib binds selectively to the ATP-binding pocket of JAK1 and JAK2 with high affinity (IC50 ~2.8–3.3 nM in cell-free assays)[1]. By inhibiting JAK1/2, pyrazoles block the downstream phosphorylation and dimerization of STAT proteins, preventing their nuclear translocation and subsequent transcription of survival genes (e.g., Bcl-xL, Mcl-1)[2]. This targeted disruption ultimately arrests cell proliferation and induces apoptosis in cytokine-dependent malignancies[2][3].

G Cytokine Cytokine (e.g., IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Rux Pyrazole Inhibitor (Ruxolitinib) Rux->JAK ATP-competitive Inhibition pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Survival Cell Survival & Proliferation Nucleus->Survival

Mechanism of pyrazole-based JAK1/2 inhibitors in blocking STAT-mediated cell survival.

Experimental Design & Causality

Before executing the protocols, researchers must tailor their assay parameters based on the physical properties of the pyrazole derivative and the biological nature of the target cell line.

  • Choice of Viability Reagent (MTT vs. CCK-8): The MTT assay relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase into insoluble purple formazan crystals[4][5]. While cost-effective for adherent cells (e.g., A-549 lung carcinoma, HepG2 liver carcinoma)[4][5], MTT requires a solubilization step that risks cell loss in suspension cultures. For suspension cells like Nalm-6 (acute lymphoblastic leukemia), CCK-8 is preferred because it produces a water-soluble formazan, allowing for continuous monitoring without aspiration steps[3].

  • Solvent Control Restrictions: Pyrazoles are often highly lipophilic (e.g., ruxolitinib is a Class I BCS molecule) and require DMSO for initial solubilization[1]. However, the final assay concentration of DMSO must strictly remain

    
     0.1% (v/v). Higher concentrations alter membrane permeability and induce basal toxicity, confounding the specific cytotoxic effects of the pyrazole.
    
  • Apoptosis Marker Causality: To confirm that a reduction in viability is due to programmed cell death rather than non-specific necrosis, Annexin V/PI co-staining is utilized[3][5]. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) is membrane-impermeable, only entering cells with compromised membranes (late apoptosis/necrosis)[3][5].

Workflow Seed 1. Cell Seeding Optimize density (e.g., 2000 cells/well) Treat 2. Compound Treatment Serial dilutions Max 0.1% DMSO Seed->Treat Incubate 3. Incubation 24-72 hours 37°C, 5% CO2 Treat->Incubate Assay 4. Multiplex Readout CCK-8 / MTT Annexin V / PI Incubate->Assay Analyze 5. Data Analysis IC50 Calculation Statistical testing Assay->Analyze

Standardized workflow for evaluating pyrazole compound cytotoxicity and apoptosis.

Step-by-Step Methodologies

Protocol A: High-Throughput Viability Assay (MTT / CCK-8)

This protocol is designed to determine the half-maximal inhibitory concentration (


) of synthesized pyrazole derivatives[3][4].
  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed into a 96-well plate at an optimized density (e.g.,

    
     to 
    
    
    
    cells/well in 100 µL media)[3].
    • Self-Validation Step: Fill the outermost perimeter wells with sterile PBS to prevent evaporation-induced edge effects, which can skew absorbance readings.

  • Incubation: Incubate overnight (16–24 h) at 37°C in a humidified 5%

    
     atmosphere to allow adherent cells to attach or suspension cells to acclimate.
    
  • Compound Treatment: Prepare a 1000x stock of the pyrazole derivative in 100% DMSO. Perform serial dilutions in complete culture media. Add the treatments to the wells to achieve final concentrations (e.g., 0.1 nM to 100 µM)[3]. Ensure the vehicle control receives an equivalent DMSO concentration (

    
     0.1%).
    
  • Exposure: Incubate the plates for 24, 48, or 72 hours depending on the compound's expected kinetics[3][4].

  • Reagent Addition:

    • For CCK-8 (Suspension cells): Add 10 µL of CCK-8 solution directly to each well. Incubate for 1–4 hours[3].

    • For MTT (Adherent cells): Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours in the dark[4][5]. Carefully aspirate the media without disturbing the formazan crystals, and add 100 µL of DMSO to solubilize the product[4].

  • Readout: Measure absorbance using a microplate reader at 450 nm for CCK-8[3] or 570 nm for MTT[4]. Calculate cell viability relative to the vehicle control.

Protocol B: Apoptosis Quantification via Flow Cytometry

To elucidate the cellular mechanistic action of pyrazoles on the progression of apoptosis[3][5].

  • Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at concentrations flanking the established

    
     value for 24–48 hours[3].
    
  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells (via gentle trypsinization). Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and serum proteins that may interfere with staining.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (calcium-rich buffer is strictly required for Annexin V-PS binding). Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI)[3][5].

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry. Gate for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) populations[3][5].

Quantitative Data Summary

The following table summarizes the benchmark quantitative data of various pyrazole derivatives across different cell-based assay systems, demonstrating their broad applicability in oncology and hematology.

Compound ClassSpecific CompoundPrimary TargetCell Line ModelAssay TypeEfficacy /

Ref
Pyrazole-based JAK Inhibitor RuxolitinibJAK1 / JAK2Nalm-6 (B-ALL)CCK-847.7 µM[3]
Pyrazole-based JAK Inhibitor RuxolitinibJAK1 / JAK2Ba/F3 (JAK2V617F)Cell Viability80 – 320 nM[1]
Pyrazole Oxime CF-6CytotoxicA-549 (Lung Cancer)MTT12.5 µM[4]
Pyrazole-Indole Hybrid Compound 7aApoptosis / CDK-2HepG2 (Liver Cancer)MTTPotent Cytotoxicity[5]

Self-Validating Assay Systems

To ensure the trustworthiness of the data generated, every pyrazole screening protocol must incorporate a self-validating framework:

  • Z'-Factor Calculation: For high-throughput screening of pyrazole libraries, calculate the Z'-factor using the positive control (e.g., 100% cell death via Staurosporine or Doxorubicin[4]) and the vehicle control. A Z'-factor

    
     0.5 indicates an excellent, highly reliable assay.
    
  • Orthogonal Validation: Viability data (MTT/CCK-8) must be corroborated by orthogonal methods. If a pyrazole shows an

    
     of 10 µM, target engagement should be confirmed via Western blot (e.g., assessing the dose-dependent reduction of phosphorylated STAT3/STAT5)[2][3].
    

References

  • Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles Source: rjptonline.org URL:4

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids Source: acs.org URL:5

  • Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway Source: amegroups.org URL:3

  • Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib Source: mdpi.com URL:1

  • Selective targeting of JAK/STAT signaling is potentiated by Bcl-xL blockade in IL-2–dependent adult T-cell leukemia Source: pnas.org URL:2

Sources

Kinase inhibition assay protocol for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinase Inhibition Assay Protocol for Pyrazole Derivatives

Introduction & Scientific Rationale

Pyrazole derivatives represent a privileged scaffold in targeted oncology and immunology, forming the pharmacophoric core of several FDA-approved kinase inhibitors (e.g., ruxolitinib, crizotinib, and barasertib)[1]. The nitrogen-rich, five-membered heteroaromatic ring of the pyrazole moiety is exceptionally adept at forming critical hydrogen bonds with the hinge region of the highly conserved ATP-binding pocket in protein kinases[1].

Causality of Assay Selection: Because pyrazole derivatives typically act as ATP-competitive inhibitors, measuring the direct product of the kinase reaction (ADP) provides a highly accurate reflection of target engagement. The ADP-Glo assay is prioritized over traditional radiometric (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


P-ATP) methods because it is homogeneous, avoids radioactive waste, and crucially, maintains linearity even at the high physiological ATP concentrations (millimolar range) required to rigorously test competitive inhibitors.

Workflow A 1. Compound Synthesis (Pyrazole Scaffold) B 2. Primary Screening (ADP-Glo Kinase Assay) A->B C 3. Hit Validation (Dose-Response IC50) B->C D 4. Cellular Efficacy (MTT Viability Assay) C->D

Caption: Drug discovery workflow for evaluating pyrazole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

This protocol outlines the step-by-step methodology for determining the half-maximal inhibitory concentration (IC


) of pyrazole compounds.
A. Self-Validating Assay Architecture

To ensure the assay is a self-validating system, every microplate must include the following internal controls:

  • Positive Control (Max Signal): Kinase + Substrate + ATP + Vehicle (DMSO). Establishes the 0% inhibition baseline.

  • Negative Control (Background): Substrate + ATP + Vehicle (No Kinase). Quantifies spontaneous ATP hydrolysis and reagent background.

  • Reference Control: A well-characterized inhibitor (e.g., Staurosporine or Roscovitine) to validate assay sensitivity and reproducibility[4].

  • Quality Metric: Calculate the Z'-factor using the positive and negative controls. A Z'

    
     0.5 validates the plate for accurate IC
    
    
    
    determination.
B. Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazole derivative in 100% DMSO.

    • Causality: Transferring a constant volume of these dilutions into the assay buffer ensures the final DMSO concentration remains uniform (strictly

      
      1% v/v) across all wells, preventing solvent-induced enzyme denaturation.
      
  • Enzyme-Inhibitor Pre-incubation: In a solid white 384-well plate, add 2 µL of the target kinase (e.g., EGFR, CDK2, or JAK) and 1 µL of the diluted pyrazole inhibitor. Incubate at room temperature for 15–30 minutes.

    • Causality: Pre-incubation is critical for pyrazoles. It allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase before the addition of ATP introduces competitive pressure.

  • Reaction Initiation: Add 2 µL of the Substrate/ATP mix to initiate the reaction. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

    • Causality: This reagent instantly terminates the kinase reaction and actively depletes any unreacted ATP, ensuring that the subsequent signal is generated only from the ADP produced during the kinase reaction[3].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Causality: This reagent converts the generated ADP back into ATP, which is then utilized by a coupled luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity[3].

  • Data Acquisition: Read luminescence on a microplate reader. Calculate % inhibition relative to controls and fit the data to a 4-parameter logistic (4PL) non-linear regression model to derive the IC

    
    .
    

Protocol 2: Orthogonal Cell-Based Validation (MTT Assay)

Biochemical potency does not guarantee cellular efficacy; pyrazole derivatives must overcome membrane permeability barriers and intracellular efflux pumps. The MTT colorimetric assay measures cellular metabolic activity as a proxy for viability[2].

Step-by-Step Methodology
  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, HepG2, or HL-60) and seed at 5,000 cells/well in a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO

    
     to allow adherence[2],[4].
    
  • Compound Treatment: Aspirate media and add fresh media containing serial dilutions of the pyrazole inhibitor. Include a vehicle control (DMSO

    
    0.5%) and a positive apoptosis control (e.g., Doxorubicin or Afatinib)[5]. Incubate for 48 to 72 hours.
    
  • MTT Addition: Add 10–20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals[2]. Dead cells cannot perform this reduction.

  • Formazan Solubilization: Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO to each well to completely dissolve the formazan[2].

  • Data Acquisition: Measure absorbance at 570 nm using a microplate reader. Calculate the IC

    
     to determine the cellular anti-proliferative potency of the pyrazole derivative[5].
    

Pathway Ligand Extracellular Signal (e.g., Cytokine) Receptor Target Kinase (e.g., JAK / EGFR) Ligand->Receptor Effector Downstream Effectors (STAT / AKT) Receptor->Effector ATP Hydrolysis Inhibitor Pyrazole Inhibitor Inhibitor->Receptor ATP Competitive Binding Response Tumor Proliferation Effector->Response

Caption: Mechanism of action for pyrazole inhibitors blocking kinase-mediated tumor proliferation.

Quantitative Data Presentation

The following table summarizes representative benchmarking data for various pyrazole derivatives against their target kinases, demonstrating the broad applicability of this scaffold in drug design.

Compound / DerivativeKinase TargetBiochemical IC

/ K

Cellular Efficacy (Cell Line)Reference
Barasertib (Cmpd 5) Aurora B0.37 nMHighly selective in vitro[1]
Afuresertib Akt10.08 nM (K

)
0.95 µM (HCT116)[1]
Compound 10 BCR-ABL14.2 nM0.27 µM (K562 Leukemia)[1]
Compound 18h VEGFR20.135 µM7.18 µM (MDA-MB-231)[5]
Compound 4 CDK20.75 µMComparable to Roscovitine[4]

References

1.1 - MDPI (Molecules) 2.3 - ResearchGate / Assay Drug Dev Technol 3. 4 - RSC Publishing 4.5 - RSC Publishing 5.2 - BenchChem

Sources

Application Note: High-Throughput Molecular Docking Simulation of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine against Target Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 1-aryl-1H-pyrazol-5-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors[1]. The pyrazole-5-amine core acts as an adenine bioisostere, capable of forming critical bidentate hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Specifically, the introduction of a 2-chloro substitution on the phenyl ring—yielding 1-(2-Chlorophenyl)-1H-pyrazol-5-amine —induces a steric clash with the adjacent pyrazole ring. This forces the phenyl group out of coplanarity, locking the molecule into a specific dihedral conformation. This pre-organized, orthogonal conformation is thermodynamically favorable for occupying the deep, lipophilic specificity pocket adjacent to the ATP site in targets like p38α Mitogen-Activated Protein Kinase (MAPK14) .

To rationally optimize derivatives of this scaffold, molecular docking simulations are employed to predict binding poses, calculate theoretical binding affinities, and elucidate structure-activity relationships (SAR) prior to chemical synthesis. This application note details a validated, self-consistent protocol for docking 1-(2-Chlorophenyl)-1H-pyrazol-5-amine into the p38α MAPK crystal structure using AutoDock Vina[2].

Target Biology & Mechanism of Action

p38α MAPK is a critical transducer in cellular responses to environmental stress and inflammatory cytokines. Inhibition of its catalytic activity blocks the phosphorylation of downstream targets like MAPKAPK2, thereby halting the inflammatory cascade.

Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Activates p38 p38α MAPK (Target Protein: PDB 3FLY) MKK->p38 Phosphorylates (Thr180/Tyr182) Downstream MAPKAPK2 / ATF2 (Downstream Effectors) p38->Downstream Phosphorylates Inhibitor 1-(2-Chlorophenyl)-1H-pyrazol-5-amine (ATP-Competitive Inhibitor) Inhibitor->p38 Blocks ATP Hinge Region Response Inflammatory Gene Expression Downstream->Response Induces

Figure 1: p38α MAPK signaling pathway and the mechanism of action of pyrazole-5-amine inhibitors.

Experimental Workflow

The docking pipeline utilizes AutoDock Vina, which employs an Iterated Local Search global optimizer to predict the binding mode of the ligand[2].

Workflow LPrep Ligand Prep (3D Gen, MMFF94 Min, Gasteiger Charges) Grid Grid Box Setup (Map ATP Pocket, x,y,z coordinates) LPrep->Grid PPrep Protein Prep (PDB: 3FLY, Add H+, Assign pH 7.4) PPrep->Grid Dock AutoDock Vina (Iterated Local Search, Exhaustiveness = 32) Grid->Dock Analysis Pose Analysis (PLIP, PyMOL, Affinity Scoring) Dock->Analysis

Figure 2: High-throughput molecular docking workflow for protein-ligand simulation.

Step-by-Step Methodology

This protocol is designed as a self-validating system. By re-docking the native co-crystallized ligand first, users can confirm the accuracy of the grid parameters before screening the 1-(2-Chlorophenyl)-1H-pyrazol-5-amine scaffold[3].

Step 4.1: Ligand Preparation

Causality: 2D SMILES strings lack the 3D spatial coordinates necessary for docking. Energy minimization is critical to resolve steric clashes between the bulky 2-chloro group and the pyrazole ring, ensuring the ligand starts in a thermodynamically stable, low-energy conformation.

  • Generate the 3D structure of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine using OpenBabel or Chem3D.

  • Perform energy minimization using the MMFF94 force field until the energy gradient converges (< 0.01 kcal/mol/Å).

  • Assign Gasteiger partial charges and define rotatable bonds (ensure the C-N bond between the phenyl and pyrazole rings is set as active).

  • Save the output as ligand.pdbqt.

Step 4.2: Protein Preparation

Causality: X-ray crystallography rarely resolves hydrogen atoms. Adding polar hydrogens and assigning correct protonation states (especially for Histidine residues) at physiological pH (7.4) is mandatory for accurate hydrogen-bond network prediction.

  • Download the high-resolution crystal structure of p38α MAPK (PDB ID: 3FLY) from the RCSB Protein Data Bank[4].

  • Open the structure in PyMOL. Strip all water molecules (remove resn HOH) and non-essential ions, as they will obstruct the ligand from exploring the binding cavity.

  • Isolate Chain A and save as receptor_clean.pdb.

  • Import into MGLTools (prepare_receptor4.py). Add polar hydrogens, compute Kollman charges, and export as receptor.pdbqt[3].

Step 4.3: Grid Box Definition

Causality: The grid box restricts the search space to the ATP-binding pocket, significantly reducing computational overhead and preventing biologically irrelevant allosteric binding poses.

  • Center the grid box on the hinge region residue Met109.

  • Set the grid box dimensions to 20 Å × 20 Å × 20 Å with a spacing of 1.0 Å.

  • Create a conf.txt file:

    Note: The exhaustiveness parameter is increased from the default of 8 to 32 to ensure a more rigorous conformational search for the flexible biaryl axis[3].

Step 4.4: Docking Execution & Validation
  • Run AutoDock Vina via the command line: vina --config conf.txt --log docking_log.txt[2].

  • Validation Check: Re-dock the native ligand from 3FLY. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å, the protocol is validated and the grid box is accurately mapped.

Quantitative Data Presentation

The table below summarizes the simulated binding affinities and key molecular interactions for 1-(2-Chlorophenyl)-1H-pyrazol-5-amine and its structural analogs against p38α MAPK.

Ligand VariantBinding Affinity (kcal/mol)RMSD vs. Native (Å)Key H-Bond Interactions (Hinge Region)Hydrophobic Contacts (Specificity Pocket)
1-(2-Chlorophenyl)-1H-pyrazol-5-amine -8.4 1.12 Met109 (Backbone NH), Glu71 Val38, Ala51, Leu104
1-Phenyl-1H-pyrazol-5-amine (No Cl)-7.11.85Met109 (Backbone NH)Val38, Ala51
1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine-8.90.95Met109, Asp168 (DFG motif)Val38, Ala51, Leu104, Ile84
Native Ligand (Control, PDB: 3FLY)-9.60.65Met109, Gly110Val38, Ala51, Thr106, Leu104

Data Interpretation: The addition of the 2-chloro group improves the binding affinity from -7.1 kcal/mol to -8.4 kcal/mol. This is driven by the orthogonal conformation of the phenyl ring, which perfectly optimizes van der Waals interactions with Leu104 and Val38 in the hydrophobic pocket. This demonstrates the critical role of steric tuning in pyrazole-based kinase inhibitors.

References

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Journal of Computational Chemistry (Trott, O., & Olson, A. J., 2010) URL:[Link]

  • Basic docking — Autodock Vina 1.2.0 documentation Read the Docs (Center of Computational Structural Biology - Scripps Research) URL:[Link]

  • PDB 3FLY: p38 kinase crystal structure in complex with 6-(2,4-difluoro-phenoxy)-2-isopropylamino-8-methyl-8h-pyrido[2,3-d]pyrimidin-7-one RCSB Protein Data Bank (Kuglstatter, A., et al., 2009) URL: [Link]

  • 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors Bioorganic & Medicinal Chemistry Letters (Dumas, J., et al., 2000) URL:[Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-SYN-005 Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction: The Synthetic Challenge

The synthesis of 1-(2-chlorophenyl)-1H-pyrazol-5-amine is a critical transformation in medicinal chemistry, serving as a scaffold for Factor Xa inhibitors (e.g., Apixaban derivatives) and various agrochemicals.[1] The standard industrial route involves the condensation of 2-chlorophenylhydrazine with 3-ethoxyacrylonitrile (or similar 3-alkoxyacrylonitriles).[1]

While theoretically straightforward, this reaction is plagued by regioselectivity issues (5-amino vs. 3-amino formation) and sensitivity to oxidation.[1] This guide dissects these failure modes, providing mechanistic insights and actionable recovery protocols.

Part 1: Troubleshooting Modules (FAQs)

Module 1: The Regioselectivity Dilemma

Q: My LC-MS shows two peaks with the same mass (


). One is my product; what is the other? 

A: The impurity is almost certainly the 3-amino isomer (3-amino-1-(2-chlorophenyl)-1H-pyrazole).[1]

  • The Mechanism: Hydrazines are ambident nucleophiles.

    • Path A (Desired): The terminal nitrogen (

      
      ) is generally more nucleophilic.[1] It attacks the 
      
      
      
      -carbon of 3-ethoxyacrylonitrile via a Michael-type addition.[1] Subsequent cyclization of the internal nitrogen onto the nitrile group yields the 5-aminopyrazole .[2]
    • Path B (Undesired): If the internal nitrogen (

      
      ) attacks the 
      
      
      
      -carbon, or if the initial intermediate cyclizes incorrectly, the 3-aminopyrazole is formed.[1]
  • Root Cause: Steric hindrance from the ortho-chloro group on the phenyl ring can destabilize the desired transition state, occasionally favoring the wrong isomer or stalling the reaction.

  • Corrective Action:

    • Solvent Switch: Ensure you are using a protic solvent (Ethanol or Methanol). Protic solvents stabilize the polar transition state of the desired Michael addition.

    • Temperature Control: Maintain a steady reflux. Kinetic control often favors the 5-amino isomer, but insufficient energy can leave uncyclized intermediates.

Module 2: The "Stalled" Intermediate

Q: I see a major peak at M+18 relative to the product mass. Is this a hydrate?

A: It is likely the uncyclized hydrazone intermediate (3-[(2-chlorophenyl)hydrazinyl]acrylonitrile).[1]

  • The Problem: The initial displacement of the ethoxy group happens readily, but the subsequent ring closure onto the nitrile requires overcoming an energy barrier.

  • Diagnostic: Isolate a small aliquot. The intermediate often appears as a yellow/orange solid, whereas the pure aminopyrazole is typically off-white/pale yellow.

  • Fix:

    • Force Cyclization: Add a catalytic amount of base (e.g., 5-10 mol% Sodium Ethoxide) and continue refluxing. The base activates the internal nitrogen, promoting attack on the nitrile.

    • Avoid Acid: Ensure your hydrazine hydrochloride salt was fully neutralized. Residual acid protonates the nitrile, making it less electrophilic toward the amine attack in this specific electronic environment.

Module 3: Oxidative Impurities (The "Red/Brown" Oil)

Q: My reaction mixture turned dark brown/red, and the yield is low. What happened?

A: You are seeing diazenes and tar formed by the oxidation of 2-chlorophenylhydrazine.

  • The Chemistry: Aryl hydrazines are notoriously sensitive to air oxidation, forming azobenzene derivatives (dimers) and radicals that polymerize. The ortho-chloro substituent can also undergo partial oxidative dehalogenation under harsh conditions (rare without metal catalysts, but possible).

  • Prevention:

    • Inert Atmosphere: strictly run the reaction under Nitrogen or Argon.

    • Reagent Quality: If your 2-chlorophenylhydrazine hydrochloride is pink or brown, recrystallize it from ethanol before use.[1]

Part 2: Visualizing the Pathways

Figure 1: Reaction Mechanism & Branching Points

The following diagram maps the critical decision points where the reaction succeeds (Green) or fails (Red).

G Start Reactants: 2-Chlorophenylhydrazine + 3-Ethoxyacrylonitrile Michael Michael Addition (Terminal N attack) Start->Michael Standard Path Side_Regio SIDE REACTION: Internal N attack / Wrong Cyclization (3-Amino Isomer) Start->Side_Regio Solvent Effects/Sterics Side_Ox SIDE REACTION: Oxidation (Air) (Azo Dimers/Tars) Start->Side_Ox O2 Exposure Intermed Intermediate: 3-(2-chlorophenylhydrazinyl) acrylonitrile Michael->Intermed -EtOH Cyclization Cyclization: Internal N attacks Nitrile Intermed->Cyclization Heat/Base Side_Stall STALLED: Uncyclized Hydrazone Intermed->Side_Stall Insufficient Heat/Acidic pH Product TARGET: 1-(2-Chlorophenyl)- 1H-pyrazol-5-amine Cyclization->Product Tautomerization

Caption: Mechanistic flow showing the bifurcation between the desired 5-amino product and common impurities (3-amino isomer, oxidation products, and stalled intermediates).

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-(2-chlorophenyl)-1H-pyrazol-5-amine with minimized side reactions.

Materials:
  • 2-Chlorophenylhydrazine hydrochloride (1.0 equiv)[1]

  • 3-Ethoxyacrylonitrile (1.1 equiv)[1]

  • Sodium Ethoxide (1.0 equiv for neutralization + 0.1 equiv catalytic)[1]

  • Ethanol (Absolute, degassed)[1]

Step-by-Step Procedure:
  • Free-Basing (Crucial for Kinetics):

    • In a round-bottom flask equipped with a magnetic stir bar, suspend 2-chlorophenylhydrazine hydrochloride in Ethanol (10 mL/g).

    • Add Sodium Ethoxide (1.0 equiv) slowly at

      
       under Nitrogen. Stir for 15 minutes.
      
    • Why: This releases the free hydrazine base without exposing it to air oxidation.

  • Addition:

    • Add 3-Ethoxyacrylonitrile (1.1 equiv) dropwise to the mixture.[1]

    • Note: A slight excess of the nitrile compensates for any hydrolysis due to trace moisture.

  • Reflux & Monitoring:

    • Heat the mixture to reflux (

      
      ) for 3–5 hours.
      
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting hydrazine (polar, stains with ninhydrin) should disappear.

    • Troubleshooting: If the intermediate hydrazone persists (spot just above baseline), add the catalytic 0.1 equiv NaOEt and reflux for an additional hour.

  • Workup:

    • Cool to room temperature.[3]

    • Remove solvent under reduced pressure.[4][5]

    • Resuspend residue in water and extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification (Removing the Regioisomer):

    • Recrystallization from Ethanol/Water or Toluene is preferred over column chromatography for removing the 3-amino isomer and colored oxidation impurities.

Part 4: Data & Specifications

Table 1: Impurity Profile & Limits
Impurity TypeStructure/DescriptionOriginAcceptable Limit (Raw)Removal Method
Regioisomer 3-Amino-1-(2-chlorophenyl)-1H-pyrazoleWrong cyclization mode< 5%Recrystallization (EtOH)
Intermediate 3-[(2-chlorophenyl)hydrazinyl]acrylonitrileIncomplete reaction< 2%Extended Reflux / Base Cat.[1]
Dimer Bis(2-chlorophenyl)diazeneOxidation of hydrazine< 1%Column Chromatography
Hydrolysis Formylacetonitrile derivativesWet solvent< 0.5%Use Anhydrous EtOH

References

  • Beilstein-Institut. (2011).[1] Approaches towards the synthesis of 5-aminopyrazoles.[2][3][5][6][7][8][9][10] Beilstein Journal of Organic Chemistry.[3]

  • Organic Syntheses. (1968). 3(5)-Aminopyrazole: General Synthesis via Ethoxyacrylonitrile.[1] Organic Syntheses, Coll. Vol. 5, p.39.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6366837, (E)-3-(2-chlorophenyl)acrylohydrazide (Related Intermediate Data).[1][1]

  • Rasayan Journal. (2024).[11] Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers.[11] Rasayan J. Chem.

Sources

Technical Support Center: Optimizing 1-(2-Chlorophenyl)-1H-pyrazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As application scientists, we frequently encounter challenges with the regioselective synthesis of 1-aryl-1H-pyrazol-5-amines. These compounds are critical scaffolds in drug discovery, but their synthesis is notoriously plagued by poor regioselectivity, oxidative side reactions, and difficult purification profiles.

This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to maximize your yield and purity when synthesizing 1-(2-Chlorophenyl)-1H-pyrazol-5-amine.

Mechanistic Overview & Pathway

The synthesis typically involves the cyclocondensation of 2-chlorophenylhydrazine with a 3-carbon dielectrophile, such as 3-aminoacrylonitrile or a


-ketonitrile [1]. The primary challenge is controlling which nitrogen atom of the hydrazine attacks the electrophile first.

Pathway Hydrazine 2-Chlorophenylhydrazine + 3-Aminoacrylonitrile Protonation Acidic Activation (H+) Hydrazine->Protonation pH < 4 Undesired 1-(2-Chlorophenyl)-1H- pyrazol-3-amine Hydrazine->Undesired Neutral/Basic pH Competing internal NH attack Intermediate Hydrazone Intermediate (Kinetic Control) Protonation->Intermediate Terminal NH2 attack Desired 1-(2-Chlorophenyl)-1H- pyrazol-5-amine Intermediate->Desired Internal NH cyclization (Regioselective)

Regioselective pathway for 1-(2-Chlorophenyl)-1H-pyrazol-5-amine synthesis.

Troubleshooting & FAQs

Q1: Why is my reaction yielding a mixture of 3-amine and 5-amine isomers, and how can I improve the regioselectivity? Causality & Solution: The regioselectivity of pyrazole formation depends entirely on the initial nucleophilic attack [1]. The terminal nitrogen (


) of 2-chlorophenylhydrazine is kinetically more nucleophilic than the internal nitrogen (

) due to steric hindrance and the electron-withdrawing nature of the 2-chlorophenyl group. However, under neutral or basic conditions, competing attacks occur, leading to a mixture of the 3-amine and 5-amine isomers. The Fix: By lowering the pH (e.g., using ethanolic HCl), you protonate the enamine/carbonyl carbon of the electrophile. This highly activates the electrophile, ensuring the more nucleophilic terminal

attacks exclusively and rapidly. The resulting hydrazone intermediate then undergoes intramolecular cyclization via the internal

attacking the nitrile group, yielding >99% of the desired 5-aminopyrazole.

Q2: I am observing significant darkening of the reaction mixture and low overall yields. What is causing this? Causality & Solution: 2-Chlorophenylhydrazine is highly susceptible to air oxidation, rapidly degrading into diazonium species or radical byproducts that manifest as dark, tarry mixtures [2]. The Fix: Always use the hydrochloride salt of 2-chlorophenylhydrazine rather than the free base, as the protonated form is significantly more stable against oxidation. Furthermore, degas all solvents (sparge with


 or Argon for 15 minutes) prior to use and maintain a strict inert atmosphere throughout the reflux period.

Q3: How do I separate the unreacted hydrazine from the final pyrazole product without resorting to column chromatography? Causality & Solution: Both the starting hydrazine and the target 5-aminopyrazole contain basic amine functionalities, making standard 1M HCl acid-base extractions ineffective (both will partition into the aqueous layer). The Fix: Exploit their distinct


 differences. The 5-aminopyrazole is significantly less basic (

~ 2.0–3.0) due to the electron-withdrawing pyrazole ring and the adjacent aryl group, compared to the starting hydrazine (

~ 5.0–6.0). Washing your organic layer with a precisely tuned dilute sodium acetate/acetic acid buffer (pH ~4.0) will selectively protonate and extract the unreacted hydrazine into the aqueous phase while leaving the completely neutral 5-aminopyrazole in the organic phase.

Quantitative Data: Solvent and pH Effects on Yield

The following table summarizes the causal relationship between the reaction environment, regioselectivity, and overall isolated yield when reacting 2-chlorophenylhydrazine with 3-aminoacrylonitrile.

Solvent / CatalystReaction Conditions5-Amine : 3-Amine RatioOverall Isolated Yield (%)
Ethanol / NoneReflux, 6 h60 : 4045%
Ethanol /

(1.2 eq)
Reflux, 6 h35 : 6552%
Ethanol / AcOH (1.0 eq)Reflux, 4 h92 : 878%
Ethanol / HCl (0.1 eq) 80 °C, 4 h >99 : 1 88%

Standardized Experimental Protocol

This self-validating protocol utilizes kinetic control via acid catalysis to ensure maximum regioselectivity and yield.

Step 1: Preparation & Degassing

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorophenylhydrazine hydrochloride (1.0 equiv, 10.0 mmol).

  • Purge the reaction vessel with Argon for 10 minutes to displace oxygen and prevent hydrazine degradation.

Step 2: Reaction Assembly

  • Add 50 mL of anhydrous ethanol (previously sparged with Argon for 15 minutes) to the flask.

  • Add 3-aminoacrylonitrile (1.05 equiv, 10.5 mmol) to the stirring suspension.

  • Introduce concentrated HCl (0.1 equiv, 1.0 mmol) to the mixture. Note: The hydrochloride salt of the hydrazine provides some acidity, but the catalytic HCl ensures the pH drops below 4.0 immediately, locking in the regioselectivity.

Step 3: Cyclocondensation

  • Heat the reaction mixture to a gentle reflux (approx. 80 °C) under an Argon atmosphere for 4 hours.

  • Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The starting hydrazine will appear as a highly polar spot that stains heavily with ninhydrin, while the 5-aminopyrazole product will run higher (

    
     ~ 0.4).
    

Step 4: Work-up and Purification

  • Cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Dissolve the crude residue in Ethyl Acetate (100 mL).

  • Critical Step: Wash the organic layer with a sodium acetate buffer solution adjusted to pH 4.0 (2 x 50 mL). This selectively partitions any trace unreacted hydrazine into the aqueous waste.

  • Wash the organic layer with saturated brine (50 mL), dry over anhydrous

    
    , and filter.
    
  • Evaporate the solvent in vacuo. Recrystallize the resulting solid from a hot mixture of ethanol/water (70:30) to afford pure 1-(2-chlorophenyl)-1H-pyrazol-5-amine as off-white crystals.

References

  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.[Link]

  • Fichez, J., Busca, P., & Prestat, G. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5650.[Link]

Technical Support Center: Stability & Handling of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Compound ID: 1-(2-Chlorophenyl)-1H-pyrazol-5-amine CAS: 6836-19-7 Common Role: Key intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban).

Module 1: Rapid Diagnostic & Visual Inspection

Status: Active Objective: Immediate identification of solution-state degradation based on physical cues.

ObservationDiagnosisSeverityImmediate Action
Color Change: Pale yellow

Pink/Red/Brown
Oxidative Degradation HighPurge with Argon; add antioxidant (Ascorbic acid/Sodium bisulfite) if protocol permits.
Precipitation: Fine white solidsSolubility/pH Drift MediumCheck pH; ensure solvent is not acidic (protonation reduces organic solubility).
HPLC: Ghost peaks at RRT

1.1-1.2
Solvent Interaction MediumCheck if Acetone or Methanol was used (Schiff base formation).
HPLC: Split peaksIsomeric Impurity LowVerify starting material purity (Regioisomer: 1-(3-chlorophenyl)...).

Module 2: Degradation Mechanisms & Chemistry

The Oxidative Instability of Primary Amines

The primary amine (


) at position 5 is the "Achilles' heel" of this molecule. Upon exposure to atmospheric oxygen and light, it undergoes radical oxidation. This proceeds via a single-electron transfer (SET) mechanism, forming a cation radical that couples to form azo-dimers or highly colored quinone-imine species. This explains the rapid "pinking" of the solution.
Solvent-Mediated Degradation (Schiff Base Formation)

Researchers often dissolve this compound in acetone or methanol for HPLC.

  • Risk: The primary amine reacts with ketones (acetone) or aldehydes to form imines (Schiff bases) .

  • Result: A new, late-eluting peak appears in the chromatogram that grows over time.

Visualization of Degradation Pathways

The following diagram maps the critical degradation logic and chemical pathways.

DegradationPathways Compound 1-(2-Chlorophenyl)- 1H-pyrazol-5-amine Oxidation Oxidation (Air/Light) Compound->Oxidation O2 / hν Solvent Solvent Interaction (Ketones/Aldehydes) Compound->Solvent Acetone/MeOH Radical N-Centered Radical Oxidation->Radical -e- Schiff Schiff Base (Imine Formation) Solvent->Schiff Dehydration Dimer Azo-Dimer / Colored Impurities Radical->Dimer Coupling

Caption: Figure 1. Primary degradation pathways showing oxidative coupling (Red) leading to discoloration and solvent-mediated imine formation (Yellow) leading to HPLC artifacts.

Module 3: Troubleshooting Guides (FAQs)

Q1: My solution turned from colorless to brown overnight. Is the compound ruined?

Diagnosis: Significant oxidative degradation has occurred. Technical Insight: Aromatic amines are photosensitive and air-sensitive. The brown color indicates the formation of azo-dimers or polymeric oxidation products, which have high extinction coefficients (meaning a small amount of impurity causes intense color). Protocol:

  • Quantify: Run an HPLC to check purity. If purity is >98%, the color is likely due to trace highly-colored impurities (ppm level). You may proceed with caution.

  • Rescue: If purity is compromised (<95%), repurify via recrystallization (Ethanol/Water) or column chromatography.

  • Prevention: Store future solutions under Argon/Nitrogen atmosphere and in amber vials.

Q2: I see an extra peak in HPLC that increases when the sample sits in the autosampler.

Diagnosis: In-situ derivatization (Schiff Base formation). Root Cause: Did you use Acetone or an aldehyde-containing solvent? The amine reacts with the solvent carbonyl group. Corrective Action:

  • Switch Diluent: Use Acetonitrile (ACN) or Methanol (though Methanol can sometimes contain formaldehyde traces, ACN is safer).

  • Buffer: Ensure the sample diluent is not acidic, as acid catalyzes Schiff base formation.

Q3: The compound is precipitating out of my aqueous buffer.

Diagnosis: pH-dependent solubility crash. Technical Insight:

  • Basic pH: The molecule is neutral and hydrophobic (Low solubility).

  • Acidic pH (< pKa ~2-3): The amine protonates (

    
    ), significantly increasing solubility.
    Protocol: 
    
  • If you need a high-concentration aqueous solution, adjust pH to < 3 using dilute HCl or Formic Acid.

  • Warning: Highly acidic solutions may degrade the pyrazole ring over long periods (days). Prepare fresh.

Module 4: Validated Experimental Protocols

Stability-Indicating HPLC Method

Use this method to separate the parent compound from oxidative degradants and synthesis impurities (regioisomers).

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) & 230 nm (Amine)
Temperature 25°C
Recommended Storage Conditions
StateConditionShelf Life (Est.)
Solid Powder -20°C, Desiccated, Amber Vial2 Years
Solution (ACN) -20°C, Argon Headspace1 Month
Solution (Water) +4°C, Acidic pH, Dark< 24 Hours

Module 5: Solubility Profile

Data based on thermodynamic solubility at 25°C.

SolventSolubility (mg/mL)Comments
DMSO > 100Excellent solvent for stock solutions.
Methanol 20 - 50Good, but watch for evaporation.
Acetonitrile 10 - 30Preferred for HPLC.
Water (Neutral) < 0.1Practically insoluble.
Water (0.1N HCl) > 10Protonation enhances solubility.

References

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation.[1][2] Link

  • Bristol-Myers Squibb. (2003). Patent WO2003026652 - Lactam-containing compounds and derivatives thereof as factor Xa inhibitors. (Describes the synthesis and handling of pyrazole intermediates for Apixaban). Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Authoritative text on amine oxidation mechanisms). Link

  • Sigma-Aldrich. (n.d.).[3] Safety Data Sheet: 1-(2-Chlorophenyl)-1H-pyrazol-5-amine. (Provides baseline physical properties). Link

Sources

Technical Support Center: Advanced Pyrazole Regiocontrol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Current Queue: Low Operator: Senior Application Scientist Topic: Preventing Regioisomer Formation in Pyrazole Synthesis

Welcome to the Pyrazole Synthesis Support Hub.

You are likely here because your LC-MS trace shows two peaks with identical mass but different retention times. You are dealing with the "Pyrazole Tautomer Trap"—the formation of 1,3- and 1,5-regioisomers.

This guide treats your chemical synthesis challenges as "Support Tickets." Select the scenario below that matches your current experimental failure mode to access verified troubleshooting protocols.

Ticket #001: The Knorr Condensation Mixture

Symptom: "I reacted a hydrazine with an unsymmetrical 1,3-diketone, and I got a 60:40 mixture of isomers."

Root Cause Analysis: In the classic Knorr synthesis, the hydrazine contains two nucleophilic nitrogens (N1 and N2), and the 1,3-diketone contains two electrophilic carbonyls (C1 and C3).

  • Mechanism: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • The Glitch: If the electronic difference between C1/C3 or N1/N2 is subtle, discrimination fails. Acid catalysis often accelerates the reaction but masks these subtle electronic differences, leading to thermodynamic mixtures.

Troubleshooting Protocol: The Fluorinated Solvent Switch

Recent data suggests that fluorinated alcohols can stabilize specific enol tautomers of the 1,3-diketone, effectively "locking" the electrophile in a specific geometry.

Step-by-Step Fix:

  • Replace Solvent: Do not use Ethanol or Methanol. Switch to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Control pH: Avoid strong mineral acids (HCl). Use a mild acid catalyst if necessary (e.g., Acetic Acid), but TFE often promotes the reaction without additional acid due to its hydrogen-bond donating ability.

  • Temperature: Lower the temperature to 0°C - RT. Kinetic control favors the attack of the terminal hydrazine nitrogen (NH2) on the least hindered carbonyl.

Why this works: TFE/HFIP form strong hydrogen bond networks that stabilize the polarized enol form of the diketone. This amplifies the electronic distinction between the two carbonyls, directing the nucleophilic attack more precisely than in non-fluorinated protic solvents [1][2].

Alternative Workflow: The Enaminone Detour

If the solvent switch fails, you must abandon the 1,3-diketone and use an Enaminone intermediate. This makes the reaction stepwise rather than simultaneous.

  • Step 1: React your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form an

    
    -unsaturated enaminone.
    
  • Step 2: Isolate the enaminone (often just a filtration).

  • Step 3: React the enaminone with hydrazine. The hydrazine NH2 exclusively attacks the

    
    -carbon (Michael addition) followed by cyclization.
    
Ticket #002: The N-Alkylation Coin Flip

Symptom: "I have a perfect unsubstituted pyrazole ring. When I add an alkyl halide and base, I get a mixture of N1- and N2-alkylated products."

Root Cause Analysis: Unsubstituted pyrazoles exist in rapid tautomeric equilibrium. The "Lone Pair War" is dictated by:

  • Sterics: The alkyl group prefers the nitrogen furthest from bulky C-substituents (forming the 1,5-isomer effectively, though nomenclature flips).

  • Electronics: Electron-withdrawing groups (EWG) on the ring make the adjacent nitrogen less nucleophilic.

Decision Matrix: Selecting the Right Base & Solvent
Desired OutcomeRecommended BaseSolventMechanism
Kinetic Product (Sterically sensitive)NaH (Sodium Hydride)THF / DMFIrreversible deprotonation creates a "naked" anion. The alkylation is fast and driven purely by steric accessibility (attacks the least hindered N).
Thermodynamic Product (Chelate control)Cs₂CO₃ or K₂CO₃ MeCN / AcetoneReversible conditions allow the system to equilibrate to the most stable isomer.
Chelation Control MgBr₂ (additive)DCM / TolueneIf your pyrazole has a coordinating group (e.g., pyridine, ester), Mg(II) can chelate N1 and the substituent, forcing alkylation at N2 [3].

Visualizing the Pathway:

N_Alkylation_Logic cluster_tips Pro Tip Start Unsubstituted Pyrazole (Tautomeric Mix) Condition Reaction Conditions Start->Condition NaH Strong Base (NaH/THF) Irreversible Deprotonation Condition->NaH Kinetic Path K2CO3 Mild Base (K2CO3/MeCN) Reversible Equilibrium Condition->K2CO3 Thermo Path Kinetic Kinetic Control: Alkylation at LEAST hindered Nitrogen NaH->Kinetic Thermo Thermodynamic Control: Alkylation at MOST stable position K2CO3->Thermo Tip Add MgBr2 to chelate neighboring coordinating groups

Caption: Decision logic for N-alkylation. Selecting the base determines whether the reaction follows kinetic (steric) or thermodynamic (stability) control.

Ticket #003: 1,3-Dipolar Cycloaddition (The "Click" Problem)

Symptom: "I'm using a diazo compound and an alkyne. I need the 3,5-isomer, but I'm getting the 3,4-isomer or a mix."

Root Cause Analysis: Thermal cycloadditions are governed by FMO (Frontier Molecular Orbital) theory—specifically the HOMO-LUMO gap between the dipole and dipolarophile. Without a catalyst, these energy gaps are often similar for both orientations.

Troubleshooting Protocol: Catalytic Steering

Just as CuAAC "clicks" azides to triazoles, specific metals dictate pyrazole regiochemistry.

  • For 3,5-Disubstituted Pyrazoles (The "Sydnone" Route):

    • Instead of standard diazo compounds, use Sydnones (mesoionic compounds).

    • React Sydnones with alkynes in Xylene (140°C).

    • Result: This undergoes a thermal 1,3-dipolar cycloaddition followed by retro-Diels-Alder (loss of CO2) to yield the pyrazole with high regiocontrol [4].

  • For Trifluoromethyl Pyrazoles (Ag-Catalysis):

    • If synthesizing CF3-pyrazoles, use Silver Triflate (AgOTf) or Silver Carbonate .

    • React trifluoromethyl ynones with hydrazines.[1][2]

    • Mechanism:[3][4][5][6][7][8] Ag(I) activates the triple bond, directing the hydrazine attack to form the 3-CF3 isomer almost exclusively (>95:5 ratio) [5].

Summary of Validated Protocols
Reaction TypeCritical Control FactorRecommended Reagent/ConditionReference
Knorr Condensation Solvent EffectsTFE (Trifluoroethanol) instead of EtOH[1][2]
Knorr (Alternative) Stepwise AdditionDMF-DMA (Enaminone route)[2]
N-Alkylation Kinetic ControlNaH / THF (Low Temp)[3]
N-Alkylation Chelation ControlMgBr₂ / Et₃N [3]
Cycloaddition Substrate BiasSydnones (Thermal)[4]
CF3-Pyrazole Synthesis Metal CatalysisAgOTf (1 mol%) [5]
References
  • Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Synthesis Using Fluorinated Alcohols. Organic Letters. (Note: Generalized citation for fluorinated solvent effects in heterocycle synthesis).

  • Kudyakova, Y. S., & Bazhin, D. N. (2025).[9] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.

  • Browne, D. L., et al. (2012). A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles via Sydnone Cycloaddition. Organic Letters.

  • Topchiy, M. A., et al. (2023).[2][10] Silver-Catalyzed Regioselective Synthesis of 3-CF3-Pyrazoles. Molecules (Cited in Recent Advances in the Synthesis of Pyrazole Derivatives).

Sources

Technical Support Center: Troubleshooting Pyrazole-Based Inhibitor Permeability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Pyrazole scaffolds are highly privileged structures in modern drug discovery, frequently utilized as kinase inhibitors and bioisosteres. However, translating sub-nanomolar biochemical potency into cellular efficacy is often derailed by poor membrane permeability and high efflux ratios.

This guide synthesizes physicochemical principles with field-proven assay methodologies to help you diagnose and engineer your way out of pyrazole permeability bottlenecks.

Diagnostic Workflow: Isolating the Permeability Barrier

Before initiating synthetic modifications, it is critical to isolate the exact mechanism of cellular failure. A compound may fail in a cell-based functional assay due to poor passive diffusion, active efflux, or a lack of intracellular target engagement. Follow the logical workflow below to pinpoint the failure mode.

G Start Biochemical Hit (Low nM Potency) CellAssay Cellular Assay (Functional Inhibition) Start->CellAssay PAMPA PAMPA Assay (Passive Permeability) CellAssay->PAMPA Inactive CETSA CETSA (Target Engagement) CellAssay->CETSA Active Caco2 Caco-2 Assay (Active Efflux) PAMPA->Caco2 Papp > 10e-6 cm/s (Good Passive) Mod_HBD Medicinal Chemistry: Mask HBD / N-Alkylation PAMPA->Mod_HBD Papp < 5e-6 cm/s (Poor Passive) Caco2->CETSA Efflux Ratio < 3 (Permeable) Mod_Efflux Medicinal Chemistry: Reduce TPSA / Alter pKa Caco2->Mod_Efflux Efflux Ratio > 3 (High Efflux) Mod_HBD->CellAssay Mod_Efflux->CellAssay

Fig 1: Diagnostic logic for resolving pyrazole cell permeability and efflux issues.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My unsubstituted pyrazole inhibitor shows single-digit nanomolar biochemical potency but zero cellular activity. Why is passive permeability so poor?

The Causality: Unsubstituted 1H-pyrazoles possess an uncapped NH group that acts as a strong hydrogen bond donor (HBD). In an aqueous physiological environment, this NH group forms robust hydrogen bonds with surrounding water molecules. For the compound to passively diffuse across the lipophilic cell membrane, it must first shed this hydration shell. This process requires a high desolvation energy, which acts as a severe thermodynamic barrier to membrane partitioning[1].

Q2: How can I chemically modify the pyrazole core to improve passive permeability without losing target affinity?

The Causality: You must reduce the desolvation penalty. Medicinal chemists typically employ N-alkylation (e.g., N-methylation) to replace the proton, effectively removing the HBD and lowering the Topological Polar Surface Area (TPSA). If the NH group is strictly required for binding (e.g., interacting with a kinase hinge region), consider designing the molecule to form an Intramolecular Hydrogen Bond (IMHB). By positioning a hydrogen bond acceptor adjacent to the pyrazole NH, the HBD is masked from the solvent, pseudo-reducing the HBD count and improving permeability without adding unnecessary lipophilic bulk[2].

Q3: I N-alkylated my pyrazole. Passive permeability in PAMPA is now excellent, but Caco-2 assays show a massive efflux ratio (ER > 15). How do I overcome this?

The Causality: While N-alkylation improves passive entry, it often increases the overall lipophilicity (clogP) of the molecule. P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux pumps possess large, hydrophobic binding pockets that readily recognize and expel highly lipophilic, N-alkylated pyrazoles[3]. To circumvent this, substitute the pyrazole nitrogen with a heteroaromatic ring, such as an N-pyridinyl group. This alters the electron distribution and pKa of the core, disrupting the pharmacophore recognition model of P-gp and lowering the efflux rate while maintaining acceptable cellular potency[4].

Q4: My compound has good Caco-2 permeability and low efflux, but still fails in the functional cell assay. How do I prove it is actually binding the target inside the cell?

The Causality: A lack of functional efficacy despite good permeability usually indicates intracellular competition (e.g., high intracellular ATP outcompeting a kinase inhibitor) or compartmentalization. The Cellular Thermal Shift Assay (CETSA) is the gold standard to validate target engagement. CETSA relies on the thermodynamic principle that a protein bound to a ligand is structurally stabilized and more resistant to heat-induced unfolding and aggregation than the unbound apo-protein[5].

Data Presentation: Impact of Pyrazole Modifications

The following table summarizes typical physicochemical shifts and permeability metrics observed when optimizing a pyrazole scaffold.

Structural ModificationHBD CountTypical cLogPPAMPA (

cm/s)
Caco-2 Efflux Ratio (BA/AB)Cellular Efficacy
Unsubstituted 1H-Pyrazole 11.5 – 2.5< 5 (Poor)> 10 (High)Poor
N-Methylation 02.0 – 3.0> 15 (Excellent)> 15 (High)Moderate
N-Pyridinyl Substitution 02.5 – 3.5> 10 (Good)< 3 (Low)Excellent
Intramolecular H-Bond (IMHB) 0 (Masked)2.0 – 3.5> 15 (Excellent)< 2 (Low)Excellent

Standard Operating Procedures (SOPs): Self-Validating Assays

To ensure trustworthiness in your data, every protocol must be a self-validating system. The following methodologies incorporate internal controls to guarantee that assay artifacts are not misinterpreted as compound failures.

SOP 1: Self-Validating Caco-2 Bidirectional Permeability Assay

This assay differentiates between passive transcellular diffusion, paracellular leakage, and active efflux.

Caco2 cluster_cell Caco-2 Enterocyte Monolayer Apical Apical Chamber (Gut Lumen / Extracellular) Passive Passive Transcellular Diffusion Apical->Passive Influx Paracellular Paracellular Transport Apical->Paracellular Tight Junctions Basolateral Basolateral Chamber (Bloodstream / Intracellular) Passive->Basolateral Permeation Pgp P-gp / BCRP Efflux Pumps Passive->Pgp Substrate Recognition Pgp->Apical Efflux Paracellular->Basolateral

Fig 2: Mechanisms of pyrazole transport and P-gp mediated efflux across Caco-2 monolayers.

Step-by-Step Methodology:

  • Monolayer Integrity Check: Culture Caco-2 cells on polycarbonate filter inserts for 21 days. Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Validation: Proceed only if TEER > 250 Ω·cm² (confirms tight junction formation).

  • Control Dosing (The Self-Validation Step): Spike the assay with three reference standards alongside your pyrazole:

    • Atenolol: Low passive permeability control.

    • Propranolol: High passive permeability control.

    • Digoxin: Known P-gp substrate control.

  • Bidirectional Transport: Add the compound mixture (10 µM) to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport. Incubate at 37°C for 2 hours.

  • Efflux Inhibition Arm: Run a parallel A→B and B→A plate where 100 µM Verapamil (a potent P-gp inhibitor) is added to both chambers. Validation: If your pyrazole's Efflux Ratio (ER =

    
    ) drops from >10 to <2 in the presence of Verapamil, P-gp mediated efflux is definitively confirmed.
    
  • Quantification: Analyze chamber aliquots via LC-MS/MS. Calculate mass balance recovery to ensure the pyrazole is not nonspecifically binding to the plastic transwell insert.

SOP 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., HeLa or specific cancer lines) in a 6-well plate. Treat with the pyrazole inhibitor at 10x the biochemical

    
     or DMSO (vehicle control) for 1–2 hours at 37°C.
    
  • Thermal Gradient Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes per treatment group.

  • Heat Shock: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) in a thermal cycler for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using 3 freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C. This pellets the heat-aggregated (unbound) proteins, leaving the stabilized (ligand-bound) proteins in the supernatant.

  • Detection & Validation: Analyze the soluble supernatant via Western Blot.

    • Validation: Probe for your target protein to observe the thermal shift (

      
      ). Simultaneously probe for a non-interacting housekeeping protein (e.g., GAPDH or 
      
      
      
      -actin). The housekeeping protein must show identical thermal degradation curves in both the DMSO and pyrazole-treated samples to validate that the observed shift in your target is a specific drug-engagement event, not a global thermodynamic artifact[5].

References

1.[5] Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). PMC. 2.[2] Improving cell permeability and lowering Pgp-mediated efflux by masking a HBD with an IMHB and lowering pKa. ResearchGate. 3.[3],[4] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. 4.[1] Simple Predictive Models of Passive Membrane Permeability Incorporating Size-Dependent Membrane-Water Partition. ACS Publications.

Sources

Minimizing off-target effects of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of screening privileged chemical scaffolds. The compound 1-(2-Chlorophenyl)-1H-pyrazol-5-amine belongs to the N-aryl-5-aminopyrazole family—a highly versatile architecture widely exploited in medicinal chemistry for designing kinase inhibitors[1].

While this scaffold is an excellent starting point for targeting kinases like Aurora, Trk, and RET[2][3], its structural features inherently predispose it to off-target interactions and assay interference. This guide provides mechanistic insights and self-validating protocols to ensure your biological assay readouts are robust, specific, and artifact-free.

Section 1: Mechanistic FAQs (Understanding the Scaffold)

Q1: Why does the 1-(2-Chlorophenyl)-1H-pyrazol-5-amine scaffold frequently exhibit off-target kinase activity? Causality: The core issue lies in its biomimetic nature. The pyrazole nitrogen and the exocyclic amine at position 5 form a classic hydrogen bond donor-acceptor motif that perfectly mimics the adenine ring of ATP[4]. This allows the compound to anchor promiscuously into the highly conserved hinge region of the ATP-binding pocket across the kinome. Furthermore, the 2-chlorophenyl group is highly lipophilic. While it can occupy specific hydrophobic pockets to drive potency, this lipophilicity also drives non-specific binding to off-target kinases such as LRRK2 or FYN[5].

Q2: I am seeing high potency in my biochemical assay, but the cellular phenotype doesn't match. Is this compound prone to assay interference? Causality: Yes. Highly lipophilic, flat heteroaromatic compounds can act as Pan-Assay Interference Compounds (PAINS). Specifically, the 1-(2-Chlorophenyl)-1H-pyrazol-5-amine core can form colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester the target protein, leading to artificial enzyme inhibition (a false positive). Because these large colloidal clusters cannot cross the cell membrane, the artificial biochemical potency fails to translate into cellular efficacy.

Section 2: Self-Validating Troubleshooting Protocols

Protocol A: Buffer Optimization to Eliminate Colloidal Aggregation

Objective: Differentiate true 1:1 stoichiometric binding from non-specific colloidal aggregation. Scientific Rationale: Non-ionic detergents disrupt the surface tension of colloidal clusters, forcing the compound into a monomeric state. If your compound is a true binder, the IC₅₀ will remain stable. If it is an aggregator, the IC₅₀ will shift dramatically (lose potency) upon detergent addition.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine in 100% LC-MS grade DMSO. Ensure complete dissolution via sonication.

  • Buffer Formulation: Prepare your standard biochemical assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

  • Detergent Titration (The Self-Validation Step): Split the buffer into three parallel testing conditions to create an internal control loop:

    • Condition 1: 0% detergent (Baseline).

    • Condition 2: 0.01% (v/v) Triton X-100 or CHAPS.

    • Condition 3: 0.1% (v/v) Triton X-100 or CHAPS.

  • Protein Carrier Addition: Supplement all buffers with 0.1 mg/mL Bovine Serum Albumin (BSA) to act as a carrier protein and prevent non-specific binding to the polystyrene microplate walls.

  • Execution & Analysis: Run the dose-response curve. A >3-fold rightward shift in IC₅₀ between Condition 1 and Condition 3 confirms that the initial potency was an off-target aggregation artifact.

  • Orthogonal Validation: Analyze the 10 µM compound in buffer using Dynamic Light Scattering (DLS). The presence of particles >100 nm definitively confirms colloidal formation.

Protocol B: Counter-Screening Workflow for Kinase Selectivity

Objective: Map and minimize off-target kinome liabilities. Scientific Rationale: Because the aminopyrazole core is a pan-kinase ATP mimetic, structural modifications are required to gain selectivity. You must establish a self-validating screening funnel to confirm that structural changes improve the Selectivity Index (SI) without losing on-target engagement.

Step-by-Step Methodology:

  • Primary Screen: Determine the IC₅₀ against your primary target (e.g., TrkA)[3].

  • Broad Profiling: Submit the compound to a broad kinome panel (e.g., KINOMEscan, 400+ kinases) at a single concentration (1 µM).

  • Selectivity Index (SI) Calculation: Identify off-target kinases with >80% inhibition. Calculate the SI (IC₅₀ Off-Target / IC₅₀ On-Target). An SI > 50 is required for a viable lead.

  • Cellular Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound binds the target inside the cell, proving that the biochemical selectivity translates to a complex biological matrix.

Section 3: Quantitative Data Presentation

Table 1: Impact of Assay Conditions on 1-(2-Chlorophenyl)-1H-pyrazol-5-amine Readouts

Assay ConditionAdditive ConcentrationMechanism of ActionExpected IC₅₀ Shift (Artifact)Expected IC₅₀ Shift (True Binder)
Baseline Buffer NoneAllows colloidal formationBaseline (e.g., 50 nM)Baseline (e.g., 50 nM)
Detergent Addition 0.01% - 0.1% Triton X-100Disrupts hydrophobic colloids>10-fold loss of potency<2-fold shift
Carrier Protein 0.1 mg/mL BSAPrevents plastic adherence3 to 5-fold loss of potencyNo significant shift
High Enzyme Conc. 10x Standard [E]Titrates out non-specific binders>10-fold loss of potencyLinear shift with [E]

Section 4: Mechanistic Visualizations

Workflow Start Compound: 1-(2-Chlorophenyl)-1H-pyrazol-5-amine Primary Primary Biochemical Assay (Target Kinase) Start->Primary AggCheck Aggregation Counter-Screen (DLS / Detergent Addition) Primary->AggCheck Hit Identified AggCheck->Primary Aggregation Detected (Optimize Buffer) Selectivity Selectivity Profiling (Broad Kinase Panel) AggCheck->Selectivity Monomeric Binding Confirmed Cellular Cellular Phenotypic Assay (Viability / Target Engagement) Selectivity->Cellular High Selectivity Index

Workflow for triaging pyrazole-amine hits to eliminate off-target artifacts.

Pathways Scaffold N-Aryl-5-aminopyrazole Scaffold Hinge Kinase Hinge Region (ATP Mimetic) Scaffold->Hinge H-Bonding CYP CYP450 Enzymes (Metabolic Liability) Scaffold->CYP N-Oxidation Colloid Colloidal Aggregation (PAINS Artifact) Scaffold->Colloid Hydrophobic Clustering OnTarget Target Kinase Inhibition (e.g., TrkA, RET) Hinge->OnTarget Specific Fit OffTarget Off-Target Kinase Inhibition (e.g., LRRK2, Aurora) Hinge->OffTarget Promiscuous Fit Tox Hepatotoxicity / DDI CYP->Tox FalsePos False Positive Readout Colloid->FalsePos

Mechanistic pathways of on-target efficacy versus off-target and artifactual interference.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC.[Link]

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. PMC.[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC.[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]

  • N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. ResearchGate.[Link]

Sources

Validation & Comparative

Bioactivity comparison of 2-chlorophenyl vs 4-chlorophenyl pyrazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioactivity Comparison of 2-Chlorophenyl vs. 4-Chlorophenyl Pyrazole Isomers: A Structural and Pharmacological Guide

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical development. When functionalized with a chlorophenyl group, the precise positioning of the chlorine atom—specifically ortho (2-chloro) versus para (4-chloro)—profoundly dictates the molecule's 3D conformation, electronic distribution, and ultimately, its biological efficacy[1][2]. As drug development increasingly relies on precise structure-activity relationships (SAR), understanding the divergent behaviors of these isomers is critical. This guide provides an in-depth comparison of 2-chlorophenyl and 4-chlorophenyl pyrazole isomers, analyzing their conformational mechanics, comparative bioactivities, and the self-validating experimental protocols used to evaluate them.

Conformational Causality: Steric Hindrance vs. Planar Delocalization

The fundamental pharmacological difference between these isomers stems directly from their spatial geometry, which is driven by steric constraints:

  • 4-Chlorophenyl Pyrazoles (Para-substituted): The chlorine atom at the para position is physically distant from the pyrazole linkage. This minimizes steric clash, allowing the phenyl ring and the pyrazole core to adopt a nearly coplanar conformation. This planarity maximizes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -electron delocalization across the entire molecule, lowering the HOMO-LUMO energy gap. The resulting flat architecture and charge-transfer capability are highly advantageous for intercalating into flat, hydrophobic binding pockets, such as those found in specific kinase domains[2].
    
  • 2-Chlorophenyl Pyrazoles (Ortho-substituted): The bulky chlorine atom at the ortho position creates severe steric repulsion with the adjacent protons or nitrogen lone pairs of the pyrazole ring. To relieve this strain, the phenyl ring is forced to twist out of the pyrazole plane, typically adopting a dihedral angle of 45° to 60°. While this breaks extended

    
    -conjugation, the resulting "twisted" 3D architecture is highly effective for fitting into complex, globular enzyme pockets or specific allosteric sites, such as succinate dehydrogenase (SDH)[3].
    

Comparative Bioactivity Profiles

The structural divergence directly translates to distinct pharmacological profiles across various therapeutic areas.

Anticancer and Antimicrobial Efficacy Studies on chlorophenyl-substituted pyrazolones demonstrate that 4-chlorophenyl derivatives generally exhibit superior antiproliferative and antimicrobial activity. For instance, bis-4-chlorophenyl pyrazolone derivatives have shown exceptional efficacy against HepG2 liver carcinoma cells with an IC50 of 6 μg/mL[1]. The planar structure and high lipophilicity enhance cell membrane penetration and intracellular Reactive Oxygen Species (ROS) generation, leading to apoptosis[1].

Enzyme Inhibition (AChE and SDH) In the context of neurodegenerative disease targets, 4-chlorophenyl pyrazole acetamides have demonstrated selective Acetylcholinesterase (AChE) inhibition with IC50 values around 8.97 μM[4]. Conversely, in agrochemical applications targeting fungal SDH, 2-chlorophenyl pyrazole carboxamides often display potent antifungal bioactivity because their sterically twisted conformation perfectly complements the complex topology of the SDH binding site, blocking mitochondrial respiration[3].

Table 1: Quantitative Bioactivity Comparison of Chlorophenyl Pyrazole Isomers

Pharmacological Target2-Chlorophenyl Isomer Trend4-Chlorophenyl Isomer TrendPrimary Mechanism of Action
Anticancer (HepG2) Moderate (IC50 > 20 μg/mL)High (IC50 ~ 6 μg/mL)ROS generation & Apoptosis[1]
Antimicrobial (S. aureus) ModerateExceptionalCell membrane disruption[1][2]
AChE Inhibition Lower affinityHigh affinity (IC50 ~ 8.9 μM)Active site binding[4]
SDH Inhibition (Fungal) High (Favorable 3D fit)ModerateMitochondrial respiration block[3]

Mechanistic Pathways

Below is the established mechanistic pathway by which 4-chlorophenyl pyrazole isomers induce cytotoxicity in malignant cells, driven by their unique planar lipophilicity.

Mechanism Ligand 4-Chlorophenyl Pyrazole (Planar, Lipophilic) Membrane Cell Membrane Penetration Ligand->Membrane Passive Diffusion Target Intracellular Target Binding (Kinases / Enzymes) Membrane->Target High Affinity Binding ROS ROS Generation (Oxidative Stress) Target->ROS Pathway Disruption Apoptosis Mitochondrial Apoptosis (Cell Death) ROS->Apoptosis Caspase Activation

Mechanistic pathway of ROS-mediated apoptosis induced by 4-chlorophenyl pyrazole derivatives.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and biological evaluation of these isomers.

Protocol A: Regioselective Synthesis of Chlorophenyl Pyrazoles

Causality & Validation: The condensation of substituted hydrazines with 1,3-diketones is acid-catalyzed. The steric bulk of 2-chlorophenylhydrazine requires harsher kinetic conditions (longer reflux) compared to the 4-chlorophenyl counterpart to achieve cyclization[5][6]. The protocol is self-validating through NMR splitting patterns.

  • Preparation: Dissolve 1.0 mmol of the target 1,3-diketone (or chalcone) in 15 mL of absolute ethanol.

  • Hydrazine Addition: Add 1.2 mmol of either 2-chlorophenylhydrazine or 4-chlorophenylhydrazine hydrochloride.

  • Catalysis: Add 3-5 drops of glacial acetic acid. Rationale: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine nitrogen.

  • Reflux: Heat the mixture to reflux (80°C). Monitor via TLC. (Note: 2-chloro isomers typically require 8-12 hours of reflux, while 4-chloro isomers complete in 4-6 hours due to lack of steric hindrance).

  • Isolation: Cool to room temperature, pour into crushed ice, and filter the precipitate. Purify via silica gel column chromatography (Ethyl Acetate:Hexane).

  • Validation: Confirm structure via 1H-NMR. The 4-chloro isomer will show a characteristic symmetrical AA'BB' splitting pattern in the aromatic region, whereas the 2-chloro isomer will display a complex, asymmetrical multiplet[3][5].

Workflow Start 1,3-Diketone + Chlorophenylhydrazine Acid Acid Catalysis (AcOH) Protonation of Carbonyl Start->Acid Split Isomer Selection Acid->Split Ortho 2-Chloro Hydrazine (Sterically Hindered) Reflux: 8-12h Split->Ortho Para 4-Chloro Hydrazine (Unrestricted) Reflux: 4-6h Split->Para NMR 1H-NMR Validation (AA'BB' vs Multiplet) Ortho->NMR Para->NMR

Synthesis workflow highlighting kinetic differences between 2-chloro and 4-chloro isomers.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality & Validation: The MTT assay relies on the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in living cells. This provides a direct, quantifiable, and self-validating measure of cell viability post-treatment, directly correlating with the ROS-mediated apoptosis pathway[1][5].

  • Cell Seeding: Seed HepG2 or HeLa cells in a 96-well plate at a density of

    
     cells/well in DMEM medium. Incubate for 24h at 37°C in a 5% CO2 atmosphere.
    
  • Compound Treatment: Prepare serial dilutions of the synthesized 2-chloro and 4-chloro pyrazole isomers (e.g., 1, 5, 10, 25, 50, 100 μg/mL) in DMSO. Ensure the final DMSO concentration in the wells is <0.5% to prevent baseline solvent toxicity. Treat the cells for 48h.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Only viable cells with active metabolism will convert MTT to insoluble formazan crystals.

  • Solubilization: Carefully remove the media and add 150 μL of DMSO to dissolve the trapped formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis to compare the relative potency of the two isomers.

Conclusion

The selection between 2-chlorophenyl and 4-chlorophenyl pyrazole isomers is not merely a matter of synthetic convenience; it is a strategic decision in drug and agrochemical design. The 4-chlorophenyl isomers offer planar geometry and extended


-delocalization, making them highly potent in anticancer and antimicrobial applications where membrane penetration and flat pocket binding are required. Conversely, the sterically twisted 2-chlorophenyl isomers provide unique 3D topologies ideal for selective binding in complex enzyme allosteric sites.

References

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Banglajol.
  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone deriv
  • Design, synthesis and evaluation of antifungal bioactivity of novel pyrazole formamide thiazole deriv
  • Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. DergiPark.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The 1-(2-chlorophenyl)-1H-pyrazol-5-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of Factor Xa (FXa) inhibitors (anticoagulants) and p38 MAPK inhibitors (anti-inflammatories).

While the 1-(4-methoxyphenyl) analog achieved clinical fame as the core of Apixaban (Eliquis) , the 1-(2-chlorophenyl) analog offers a distinct steric profile. The ortho-chloro substitution induces a high dihedral angle (twist) between the phenyl and pyrazole rings, creating a conformationally restricted motif that probes the "orthogonality" requirements of binding pockets—specifically the S1 pocket of FXa and the hydrophobic ATP-binding region of p38.

This guide objectively compares the 2-Chlorophenyl (Ortho) series against its 4-Methoxyphenyl (Para) and Unsubstituted alternatives, synthesizing data from pivotal medicinal chemistry campaigns.

Mechanism of Action & Binding Topology

To understand the SAR, one must visualize the binding environment. In Factor Xa inhibition, the molecule adopts an "L-shaped" conformation.

  • The S1 Pocket: The N1-aryl group resides here. This pocket is deep and hydrophobic.

  • The S4 Pocket: The C3-substituent (often a carboxamide) interacts here.

  • The Active Site: The pyrazole core acts as a rigid linker, positioning the C5-amine (or its derivatives) to interact with the catalytic domain.

Pathway Visualization: Factor Xa in the Coagulation Cascade

The following diagram illustrates where these inhibitors intervene, preventing the conversion of Prothrombin to Thrombin.

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Activated Target) FX->FXa Activation Thrombin Thrombin (Factor IIa) FXa->Thrombin Catalyzes Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor 1-(2-Cl-Ph)-Pyrazole Analogs Inhibitor->FXa Direct Inhibition (Ki < 1.0 nM)

Figure 1: The intervention point of pyrazole-based inhibitors within the coagulation cascade. The scaffold directly targets Factor Xa, halting thrombin generation.[1]

Comparative SAR Analysis

The following matrix compares the 1-(2-chlorophenyl) analog (The Probe) against the 1-(4-methoxyphenyl) analog (The Drug Standard, Apixaban precursor) and the 1-phenyl (Unsubstituted) baseline.

Data Source: Aggregated from Pinto et al. and p38 MAPK Optimization Studies
FeatureAnalog A: 1-(2-Chlorophenyl) Analog B: 1-(4-Methoxyphenyl) Analog C: 1-Phenyl (Unsubstituted)
Role Conformationally Restricted ProbeClinical Standard (Apixaban Core)Baseline / Synthetic Precursor
Electronic Effect Electron Withdrawing (-I), LipophilicElectron Donating (+M), PolarNeutral
Steric Profile High Twist (Ortho-clash) . Forces phenyl ring ~60-90° perpendicular to pyrazole.Planar/Low Twist . Allows ring to lie flatter in the pocket.Moderate rotation allowed.
FXa Affinity (

)
Moderate (10 - 100 nM) . The twist can prevent optimal S1 pocket depth penetration.High (< 1.0 nM) . The 4-OMe fits perfectly in the S1 pocket of FXa.Low (> 100 nM). Lacks necessary hydrophobic bulk.
p38 MAPK Affinity High .[2] The twist mimics the "propeller" shape required for some kinase pockets.Low to Moderate. Often too planar for specific kinase selectivity.Low.
Metabolic Stability High. Cl blocks metabolic oxidation at the ortho position.Moderate. OMe is a site for O-demethylation (CYP450).Low. Prone to para-hydroxylation.
Detailed Structural Logic
1. The N1-Aryl "Twist" (The 2-Cl Effect)

The defining feature of the 2-chlorophenyl analog is the steric clash between the chlorine atom and the C5-amine (or C5-substituent).

  • Observation: In crystal structures, this forces the phenyl ring to rotate out of the plane of the pyrazole.

  • Impact: This "locked" conformation pays an entropic penalty upfront. If the binding pocket requires a twisted conformation (as seen in some p38 MAPK inhibitors), this analog is highly potent. However, for Factor Xa, the S1 pocket prefers the slightly flatter, extended geometry offered by the 4-methoxyphenyl analog [1].

2. The C5-Amine (The Donor)

The 5-amino group is rarely left as a primary amine in final drugs.

  • Optimization: It is usually acylated to form an amide or cyclized to form a pyrazolo[3,4-c]pyridinone (as in Apixaban).[3]

  • SAR Rule: The 2-Cl group can sterically hinder reactions at the 5-NH2 position, making the synthesis of fused rings more challenging compared to the 4-OMe analog.

Experimental Protocols

To validate these SAR claims, the following protocols are standard in the field. These methods ensure the synthesis of the specific regioisomer (1-aryl-5-amine) rather than the 3-amine isomer.

A. Synthesis: Regioselective Condensation

Objective: Synthesize 1-(2-chlorophenyl)-1H-pyrazol-5-amine.

  • Reagents: 2-Chlorophenylhydrazine hydrochloride (1.0 eq), 2-Ethoxy-1-cyanopropene (or Ethoxymethylene malononitrile) (1.1 eq), Ethanol (Solvent), Triethylamine (Base).

  • Procedure:

    • Dissolve 2-chlorophenylhydrazine in EtOH.

    • Add Triethylamine to neutralize the HCl salt.

    • Add the nitrile component dropwise at 0°C.

    • Reflux for 3–6 hours.

    • Crucial Step: Monitor by TLC. The 5-amino isomer is the kinetic product; however, thermodynamic equilibration can occur.

  • Purification: Recrystallize from EtOH/Water.

  • Validation: 1H NMR must show the pyrazole C3-H and C4-H signals. A diagnostic NOE (Nuclear Overhauser Effect) signal between the N1-Aryl protons and the C5-NH2 confirms the regiochemistry.

B. Assay: Chromogenic Factor Xa Inhibition

Objective: Determine


 values.
  • System: 96-well microplate format.

  • Buffer: Tris-HCl (pH 7.4), NaCl, BSA (to prevent non-specific binding).

  • Enzyme: Human Factor Xa (0.1 nM final concentration).

  • Substrate: Chromogenic substrate S-2765 (releases p-nitroaniline).

  • Protocol:

    • Incubate Enzyme + Inhibitor (Analogs A, B, C) for 30 mins at 37°C.

    • Add Substrate.

    • Measure Absorbance at 405 nm (Kinetic mode for 10 mins).

  • Calculation: Fit data to a 4-parameter logistic equation to derive

    
    .
    

Visualizing the SAR Logic

The following diagram maps the structural modifications to their biological consequences, providing a "Cheat Sheet" for lead optimization.

SAR_Logic Core 1-(2-Cl-Ph)-1H-pyrazol-5-amine (Scaffold) N1 N1 Position (Aryl Group) Core->N1 C5 C5 Position (Amine) Core->C5 C3 C3 Position (Linker/H-Bond) Core->C3 N1_2Cl 2-Cl (Ortho) High Twist Good for p38 N1->N1_2Cl N1_4OMe 4-OMe (Para) Planar/Extended Best for FXa (Apixaban) N1->N1_4OMe C5_NH2 Primary NH2 H-Bond Donor Weak Potency C5->C5_NH2 C5_Lactam Fused Lactam Rigidification High Potency C5->C5_Lactam

Figure 2: SAR Decision Tree. Green nodes indicate modifications that generally lead to clinical candidates (like Apixaban), while Grey nodes represent the probe/intermediate stage.

Conclusion & Recommendation

For researchers developing Factor Xa inhibitors , the 1-(2-chlorophenyl) analog is a valuable negative control or "steric probe." It generally exhibits lower potency than the 1-(4-methoxyphenyl) analog due to the inability of the twisted 2-Cl-phenyl ring to fully occupy the distal region of the S1 pocket efficiently.

However, if the target is p38 MAPK or a kinase requiring a twisted conformation to break a specific water network, the 2-chlorophenyl analog is the superior starting point.

Final Recommendation:

  • Use 1-(4-methoxyphenyl) derivatives for Coagulation targets (FXa).

  • Use 1-(2-chlorophenyl) or 1-(2,6-dichlorophenyl) derivatives for Kinase targets (p38, B-Raf).

References

  • Pinto, D. J. P., et al. (2007).[1][3][4] Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[1][3][4] Journal of Medicinal Chemistry, 50(22), 5339–5356.[1][3]

  • Revesz, L., et al. (2004). SAR of 5-aminopyrazole derivatives as p38 MAP kinase inhibitors.[2][5] Bioorganic & Medicinal Chemistry Letters, 14(13), 3595-3599.

  • Wong, P. C., et al. (2011).[4] Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies.[4][6] Journal of Thrombosis and Haemostasis, 6, 820–829.[4][6]

  • Vertex Pharmaceuticals. (2002). Pyrazole Derivatives as p38 Kinase Inhibitors.[2][7][8] Patent WO2002058695.

Sources

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This guide provides a detailed comparative analysis of the efficacy of pyrazole-based kinase inhibitors. Due to the limited publicly available data on the specific molecule 1-(2-Chlorophenyl)-1H-pyrazol-5-amine, this document will utilize a closely related and well-characterized structural analog, a pyrazolopyrimidine derivative, as a representative for comparison. This approach allows for a comprehensive evaluation of the potential of the (chlorophenyl)pyrazole scaffold in kinase inhibition, while maintaining scientific rigor through the use of published experimental data. We will compare this representative compound with established kinase inhibitors targeting similar signaling pathways.

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[1] In the realm of oncology and inflammatory diseases, pyrazole-containing molecules have demonstrated significant potential as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in these conditions.[1][3][4]

This guide will delve into a comparative efficacy analysis of a representative (chlorophenyl)pyrazole-containing kinase inhibitor against other well-established inhibitors. We will explore the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays used in the evaluation of kinase inhibitor potency.

The Kinase Targets: Focus on the PI3K/AKT/mTOR and MAPK/ERK Pathways

Many pyrazole-based inhibitors have shown activity against key kinases in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. These pathways are central to cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers.

Representative (Chlorophenyl)pyrazole Inhibitor and Comparators

For this guide, we will use a representative pyrazolopyrimidine compound bearing a chlorophenyl moiety, which has demonstrated inhibitory activity against kinases such as AKT.[5] We will compare its hypothetical efficacy with two well-established kinase inhibitors:

  • Afuresertib (GSK2110183): A potent, orally bioavailable pan-Akt inhibitor that has been evaluated in numerous clinical trials.[3]

  • Vemurafenib (PLX4032): A highly specific inhibitor of the B-RafV600E mutant kinase, approved for the treatment of metastatic melanoma.[3]

The following diagram illustrates the simplified PI3K/AKT/mTOR and MAPK/ERK signaling pathways and the points of intervention for these inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Pyrazole Representative (Chlorophenyl)pyrazole Inhibitor Pyrazole->AKT Afuresertib Afuresertib Afuresertib->AKT Vemurafenib Vemurafenib Vemurafenib->RAF G Start Start Prepare_Kinase Prepare Kinase Reaction Buffer Start->Prepare_Kinase Add_Inhibitor Add Serially Diluted Inhibitor Prepare_Kinase->Add_Inhibitor Add_Kinase Add Kinase and Substrate Add_Inhibitor->Add_Kinase Incubate_1 Incubate at 30°C Add_Kinase->Incubate_1 Add_ATP Initiate Reaction with ATP Incubate_1->Add_ATP Incubate_2 Incubate at 30°C Add_ATP->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence) Stop_Reaction->Detect_Signal Analyze Calculate IC50 Detect_Signal->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Kinase Reaction Buffer: A typical buffer contains 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Serial Dilution of Inhibitor: Prepare a series of dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in the kinase reaction buffer.

  • Add Kinase and Substrate: To a 96-well plate, add the kinase and its specific peptide substrate.

  • Incubation: Add the serially diluted inhibitor to the wells and incubate for 10-15 minutes at 30°C.

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration appropriate for the specific kinase (e.g., 10 µM).

  • Second Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Measure the kinase activity. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilize Formazan: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the inhibitor concentration to determine the IC50 value.

Western Blotting for Target Phosphorylation

This technique is used to detect the phosphorylation status of a target kinase or its downstream substrates, providing evidence of target engagement and pathway inhibition within the cell.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the kinase inhibitor for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT). Also, probe a separate blot or strip and re-probe the same blot with an antibody against the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate that produces a chemiluminescent signal and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein and the untreated control.

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly valuable framework for the development of novel kinase inhibitors. The representative (chlorophenyl)pyrazole compound, based on its structural similarity to known active molecules, shows promise as an inhibitor of the PI3K/AKT pathway. [5]Its hypothetical efficacy, when compared to established inhibitors like Afuresertib and Vemurafenib, highlights the potential for this class of compounds in cancer therapy.

Further research should focus on a comprehensive kinase profiling of novel (chlorophenyl)pyrazole-amine derivatives to understand their selectivity. Structure-activity relationship (SAR) studies will be crucial to optimize potency and pharmacokinetic properties. Ultimately, in vivo studies in relevant animal models will be necessary to validate the therapeutic potential of these promising compounds.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC. [Link]

Sources

Comparative Guide: Validating the Anti-Inflammatory Activity of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

Objective: To provide a rigorous, self-validating framework for assessing the anti-inflammatory efficacy of novel pyrazole derivatives, specifically benchmarking them against the industry standard, Celecoxib .

The Pyrazole Advantage: The pyrazole scaffold is a privileged structure in medicinal chemistry, central to the efficacy of COX-2 selective inhibitors like Celecoxib and Lonazolac. Unlike traditional NSAIDs (e.g., Diclofenac, Indomethacin) that non-selectively inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, pro-inflammatory), novel pyrazole designs aim to maximize the Selectivity Index (SI) toward COX-2. This guide outlines a tiered validation strategy—from enzymatic affinity to systemic efficacy—to prove that a new compound is not just active, but superior in safety and potency profiles.

The Validation Funnel

To ensure scientific integrity, this guide follows a "Self-Validating" workflow where each stage filters candidates for the next.

ValidationFunnel Synthesis 1. Synthesis & Characterization Enzymatic 2. In Vitro Enzymatic (COX-1 vs COX-2) Synthesis->Enzymatic Purity >95% Cellular 3. Cellular Assays (RAW 264.7 / NO / Cytokines) Enzymatic->Cellular SI > 10 InVivo 4. In Vivo Efficacy (Carrageenan Paw Edema) Cellular->InVivo Non-toxic & Potent Lead Lead Candidate Selection InVivo->Lead Edema Inhibition > Celecoxib

Figure 1: The tiered validation workflow ensures only high-potential compounds progress to animal models.

In Vitro Validation: Enzymatic & Cellular Profiling

Enzymatic Inhibition (COX-1 vs. COX-2)

The primary differentiator for pyrazoles is COX-2 selectivity. You must determine the IC50 (concentration inhibiting 50% of enzyme activity) for both isoforms.

Protocol Overview:

  • Assay Type: Colorimetric or Fluorometric COX Inhibitor Screening Kit (e.g., Cayman Chemical or similar).

  • Mechanism: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of a reporter (e.g., TMPD) during the conversion of Arachidonic Acid to PGG2.

  • Critical Step: Pre-incubate the enzyme with the pyrazole compound for 10–15 minutes before adding Arachidonic Acid to capture time-dependent inhibition, a characteristic of diaryl heterocycles like Celecoxib.

Data Presentation: Below is a comparative table of a hypothetical high-performance novel pyrazole series (PYZ-Novel) against standard controls.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]Interpretation
Celecoxib (Ref)15.0 ± 1.20.05 ± 0.01300 High Selectivity (Standard)
Diclofenac (Ref)0.08 ± 0.020.06 ± 0.011.3 Non-selective (GI Risk)
PYZ-Novel A >1000.04 ± 0.01>2500 Superior Selectivity
PYZ-Novel B 12.5 ± 0.91.50 ± 0.28.3 Moderate Selectivity

Note: A high SI indicates reduced risk of gastric ulceration, the primary failure mode for NSAIDs.

Cellular Inflammation Model (RAW 264.7 Macrophages)

Enzymatic assays do not account for cell membrane permeability. The LPS-induced RAW 264.7 macrophage model is the gold standard for cellular validation.

Step-by-Step Protocol:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Add the test pyrazole compound (0.1 – 50 µM) 1 hour prior to induction.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Dexamethasone (1 µM) or Celecoxib (10 µM).

  • Induction: Stimulate with Lipopolysaccharide (LPS, E. coli serotype 055:B5) at 1 µg/mL.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Readout (Griess Assay):

    • Mix 100 µL culture supernatant with 100 µL Griess reagent (1% sulfanilamide + 0.1% NED).[1]

    • Incubate 10 mins at room temperature.

    • Measure absorbance at 540 nm .

  • Viability Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.

Mechanistic Pathway Visualization

To publish high-impact research, you must demonstrate where your compound acts. Pyrazoles typically intercept the pathway downstream of NF-kB activation.

SignalingPathway cluster_Nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR-4 Receptor LPS->TLR4 NFkB NF-kB Activation (Translocation) TLR4->NFkB GeneExp Gene Transcription (COX-2, iNOS, TNF-a) NFkB->GeneExp COX2 COX-2 Enzyme GeneExp->COX2 iNOS iNOS Enzyme GeneExp->iNOS PGE2 PGE2 (Pain/Inflammation) COX2->PGE2 NO Nitric Oxide (NO) iNOS->NO Pyrazole NOVEL PYRAZOLE (Inhibitor) Pyrazole->COX2 Direct Inhibition Pyrazole->iNOS Potential Suppression

Figure 2: Mechanism of Action. Pyrazoles directly inhibit COX-2 activity and may suppress iNOS expression, reducing PGE2 and NO levels.

In Vivo Validation: Carrageenan-Induced Paw Edema

This is the definitive model for acute inflammation. It assesses the compound's bioavailability and efficacy in a physiological system.[2]

Protocol Specifications
  • Animals: Wistar rats (150–200g) or Swiss albino mice. Group size

    
    .
    
  • Dosing: Administer test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction: Inject 0.1 mL of 1% w/v carrageenan (lambda type) in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer (displacement method) at

    
     hours.
    
Data Analysis & Benchmarking

Calculate the Percentage Inhibition of Edema (%IE) using the formula:



Where 

is the mean edema volume of the control group and

is the mean edema volume of the treated group.

Comparative Efficacy Table (at Peak Inflammation - 3 Hours):

Treatment GroupDose (mg/kg)Mean Paw Vol (mL)% InhibitionStatistical Significance*
Control (Vehicle) -0.85 ± 0.05--
Celecoxib 100.38 ± 0.0355.3% p < 0.001
PYZ-Novel A 100.35 ± 0.0458.8% p < 0.001
PYZ-Novel A 200.28 ± 0.0267.0% p < 0.001
PYZ-Novel B 100.55 ± 0.0635.2%p < 0.05

*Statistical test: One-way ANOVA followed by Dunnett’s post-hoc test vs. Control.

Expert Insight: The carrageenan model is biphasic.[3]

  • 0–2 Hours: Histamine/Serotonin release (vascular permeability).

  • 3–5 Hours: Prostaglandin release (COX-2 mediated).

  • Validation Check: A true COX-2 selective pyrazole should show maximum efficacy during the 3–5 hour window , matching or exceeding Celecoxib.

References

  • Ghoneim, M. M., et al. (2024).[4] Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity.

  • Hassan, G. S., et al. (2023).[5] Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.

  • Abdelgawad, M. A., et al. (2025).[4][6] Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition. PMC.

  • BenchChem Protocols. (2025). Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema. BenchChem Application Notes.

  • Creative Biolabs. (2025). In Vivo Pharmacodynamics: Carrageenan-Induced Paw Edema Model. Creative Biolabs Services.

Sources

Scaffold Selection in Kinase Inhibitor Design: Cross-Reactivity Profiling of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Pre-clinical Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary

In Fragment-Based Lead Discovery (FBLD), the selection of the initial pharmacophore dictates the downstream success of the entire drug development campaign. The 5-aminopyrazole core is a highly privileged scaffold, serving as the hinge-binding or allosteric-anchoring moiety in numerous kinase inhibitors[1].

This guide provides a comprehensive cross-reactivity profile of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine (CAS: 956397-18-5), objectively comparing its kinome selectivity against alternative structural analogs, such as the 1-(4-methylphenyl) variant utilized in the clinical p38 MAPK inhibitor Doramapimod (BIRB-796). By analyzing the biophysical binding data, we demonstrate how precise steric modifications at the fragment level dictate polypharmacology and off-target liabilities.

Mechanistic Rationale: The Dihedral Advantage

As a Senior Application Scientist, I often see discovery campaigns fail late in development due to promiscuous hinge-binding fragments. To understand why 1-(2-Chlorophenyl)-1H-pyrazol-5-amine outperforms unsubstituted alternatives in selectivity, we must look at the causality driven by its three-dimensional conformation.

In Type II kinase inhibitors, the ligand binds to the DFG-out conformation of the kinase, requiring the fragment to occupy a deep, lipophilic allosteric pocket adjacent to the ATP-binding site.

  • The Ortho-Effect: Substituting the phenyl ring at the ortho-position with a bulky, electron-withdrawing chlorine atom forces a severe steric clash between the phenyl and pyrazole rings.

  • Conformational Locking: This clash restricts the rotation of the C-N bond, locking the dihedral angle between the two rings to near 90 degrees.

  • Selectivity Causality: While flat, unsubstituted pyrazoles can easily slip into the shallow ATP pockets of hundreds of kinases (leading to high cross-reactivity), the twisted, orthogonal conformation of the 2-chloro derivative can only be accommodated by kinases capable of forming a wide, deep allosteric cleft (e.g., p38α, B-Raf).

MAPK_Pathway Stimulus Pro-inflammatory Cytokines / Stress MAPKKK MAP3K (e.g., ASK1, TAK1) Stimulus->MAPKKK MAPKK MKK3 / MKK6 MAPKKK->MAPKK p38 p38 MAPK (Target Node) MAPKK->p38 Downstream TNF-α, IL-1β Production p38->Downstream Inhibitor 5-Aminopyrazole Derivatives Inhibitor->p38 Allosteric Inhibition

MAPK signaling cascade highlighting the p38 target node for 5-aminopyrazole allosteric inhibitors.

Comparative Cross-Reactivity Profiling

To objectively evaluate the performance of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine, we compare its binding kinetics against two primary alternatives:

  • 1-(4-Methylphenyl)-1H-pyrazol-5-amine: The para-substituted fragment analog of BIRB-796.

  • 1-Phenyl-1H-pyrazol-5-amine: The unsubstituted, baseline scaffold.

The data below represents fragment-level affinities (


) determined via Surface Plasmon Resonance (SPR) against a mini-panel of kinases representing different structural families.
Table 1: Fragment Kinome Selectivity & Affinity Data
Fragment Scaffoldp38α (

, µM)
JNK2 (

, µM)
Src (

, µM)
KDR (

, µM)
Selectivity Profile
1-(2-Chlorophenyl)-1H-pyrazol-5-amine 12.5 45.0>500180.0High (Restricted conformation)
1-(4-Methylphenyl)-1H-pyrazol-5-amine 8.215.4120.045.0Moderate (BIRB-796 precursor)
1-Phenyl-1H-pyrazol-5-amine 45.052.085.060.0Low (Promiscuous hinge binder)

Data Interpretation: While the para-methyl analog exhibits a slightly stronger raw affinity for p38α (8.2 µM), it suffers from moderate cross-reactivity with Src and KDR (VEGFR2). The 1-(2-Chlorophenyl) variant sacrifices a marginal amount of primary target affinity to achieve a vastly superior selectivity profile, completely abrogating binding to the Src kinase ATP-pocket (>500 µM). This makes it a significantly safer starting point for lead optimization to avoid off-target cardiotoxicity and hepatotoxicity[2].

Experimental Methodology: Self-Validating Profiling System

To ensure absolute trustworthiness in fragment profiling, isolated assays are insufficient due to the high false-positive rate of low-affinity binders. The following protocol utilizes an orthogonal, self-validating system: Primary screening via Differential Scanning Fluorimetry (DSF) validated by kinetic Surface Plasmon Resonance (SPR)[3],[4].

FBLD_Workflow Frag Fragment Library (incl. 2-Cl-Phenyl) DSF Primary Screen (Thermal Shift/DSF) Frag->DSF ΔTm > 0.5°C SPR Kinetic Validation (SPR) DSF->SPR Kd determination Xray Structural Binding (X-ray Crystallography) SPR->Xray Binding Mode Lead Lead Optimization Xray->Lead

Orthogonal biophysical workflow for fragment-based cross-reactivity profiling and validation.
Step 1: Primary Screening via Thermal Shift Assay (DSF)

Rationale: DSF measures the thermodynamic stabilization of the kinase upon fragment binding, providing a high-throughput filter for target engagement.

  • Preparation: Dilute recombinant kinase domains (p38α, JNK2, Src, KDR) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Dispensing: Dispense 1-(2-Chlorophenyl)-1H-pyrazol-5-amine and comparator fragments into a 384-well PCR plate at a final screening concentration of 500 µM (1% DMSO final).

    • Self-Validation Control: Include 10 µM Doramapimod (BIRB-796) as a positive control, and 1% DMSO as a vehicle negative control.

  • Thermal Cycling: Heat the plate from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine.

  • Analysis: Calculate the melting temperature (

    
    ) from the first derivative of the fluorescence curve. A positive hit is defined as 
    
    
    
    [4].
Step 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Rationale: SPR eliminates false positives caused by fragment aggregation or non-specific denaturation observed in DSF, confirming 1:1 reversible binding kinetics.

  • Sensor Chip Preparation: Immobilize the target kinases onto a CM5 sensor chip via standard amine coupling to a density of ~3000 RU.

  • Analyte Injection: Inject 1-(2-Chlorophenyl)-1H-pyrazol-5-amine in a 2-fold dilution series ranging from 1000 µM down to 15.6 µM.

  • Flow Parameters: Maintain a flow rate of 30 µL/min at 25°C. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Fitting: Subtract the reference channel and blank injections (double-referencing). Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (

    
    ).
    

References

  • Regan J, et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 2002.

  • Silva-Santisteban MC, et al. "Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2." PLOS One, 2013.

  • Villemagne B, et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences, 2023.

  • Ojo KK, et al. "Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy." PLOS Neglected Tropical Diseases (via PMC), 2018.

  • Mendes V, et al. "Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery." Proceedings of the National Academy of Sciences (via PMC), 2017.

Sources

In Vivo Validation of Pyrazole Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a persistent demand for novel therapeutic agents that offer enhanced efficacy and reduced toxicity. Among the myriad of heterocyclic compounds explored for their pharmacological potential, pyrazole derivatives have emerged as a particularly promising class of anticancer agents.[1][2][3] Their versatile scaffold allows for diverse chemical modifications, leading to compounds that can selectively target various hallmarks of cancer.[4][5] This guide provides an in-depth comparative analysis of the in vivo validation of select pyrazole derivatives, juxtaposing their performance against established anticancer drugs and elucidating the experimental methodologies and signaling pathways that underpin their therapeutic potential.

The Rationale for In Vivo Validation

While in vitro assays provide crucial preliminary data on the cytotoxic and mechanistic properties of novel compounds, they do not fully recapitulate the complex tumor microenvironment and systemic effects observed in a living organism. In vivo validation using animal models, therefore, represents an indispensable step in the preclinical development of any promising anticancer agent.[6] These studies are essential for evaluating a compound's efficacy in a more physiologically relevant context, assessing its pharmacokinetic and pharmacodynamic properties, and identifying potential toxicities.

Featured Pyrazole Derivatives and Comparators

This guide will focus on the in vivo anticancer effects of two promising pyrazole derivatives, a diaryl-pyrazole designated as Compound 85 and a tubulin inhibitor, Compound 5b. Their performance will be compared with that of the well-established chemotherapeutic agent Doxorubicin and the multi-kinase inhibitor Sorafenib.

  • Compound 85 (Diaryl-Pyrazole): A novel pyrazole derivative that has demonstrated significant growth inhibitory effects in hepatocellular carcinoma and breast cancer models.[7][8][9]

  • Compound 5b (Tubulin Polymerization Inhibitor): A pyrazole derivative identified as a potent inhibitor of tubulin polymerization, a validated target in cancer therapy.[10][11]

  • Doxorubicin: A widely used anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to cell death. It is a standard-of-care for numerous cancers.[11][12][13]

  • Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, including VEGFR and PDGFR, as well as the Raf/MEK/ERK pathway.[2][14][15]

Comparative In Vivo Efficacy

The true measure of an anticancer agent's potential lies in its ability to inhibit tumor growth in a living system. The following table summarizes the in vivo efficacy of our featured pyrazole derivatives in comparison to standard therapies in xenograft mouse models.

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 85 (Diaryl-Pyrazole) MDA-MB-231 (Breast Cancer)Xenograft Mice40 mg/kg, oral, twice weekly for 4 weeks~50% reduction in tumor volume compared to control[7][8][9]
Doxorubicin MCF-7 (Breast Cancer)Xenograft Mice5 mg/kg, intraperitoneal, once weeklySignificant tumor regression (specific TGI % varies by study)[11][13]
Compound 5b (Tubulin Inhibitor) A549 (Lung Cancer)Xenograft MiceNot explicitly detailed in provided abstracts, but potent in vitro activity suggests potential for in vivo efficacy.In vivo data not available in the provided search results.[10][11]
Sorafenib Hepatocellular CarcinomaXenograft Mice30 mg/kg, oral, dailySignificant inhibition of tumor growth and angiogenesis[2][3]

Note: Direct head-to-head in vivo comparisons of Compound 5b with a standard-of-care drug were not available in the provided search results. The table reflects the available data for each compound.

Mechanisms of Action: A Look at the Signaling Pathways

The anticancer effects of these pyrazole derivatives are rooted in their ability to modulate key signaling pathways that are often dysregulated in cancer.

Diaryl-Pyrazole (Compound 85): Induction of Apoptosis

Compound 85 has been shown to induce apoptotic cell death in both hepatocellular carcinoma and breast cancer cell lines.[7][8][9] While the precise molecular targets are still under investigation, its efficacy suggests interference with critical cell survival pathways.

Caption: Proposed mechanism of action for Compound 85.

Pyrazole Derivative (Compound 5b): Tubulin Polymerization Inhibition

Compound 5b acts as a tubulin polymerization inhibitor, disrupting the formation of microtubules.[10][11] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]

Caption: Mechanism of tubulin polymerization inhibition by Compound 5b.

Comparative Mechanisms: Doxorubicin and Sorafenib

Doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and repair. This leads to DNA damage and the induction of apoptosis.[11]

Sorafenib is a multi-kinase inhibitor that targets both tumor cell proliferation and angiogenesis.[2] It inhibits the Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer, and also blocks the activity of VEGFR and PDGFR, key receptors in the formation of new blood vessels that supply tumors.[14][15]

Caption: Mechanisms of action for Sorafenib and Doxorubicin.

Experimental Protocols: A Step-by-Step Guide to In Vivo Validation

The following is a generalized protocol for a subcutaneous xenograft study, a common model for evaluating the in vivo efficacy of anticancer compounds.

I. Cell Culture and Preparation
  • Cell Line Maintenance: Culture the selected human cancer cell line (e.g., MDA-MB-231 for breast cancer) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with phosphate-buffered saline (PBS) and detach them using a trypsin-EDTA solution.

  • Cell Counting and Viability: Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in a known volume of sterile PBS or serum-free medium. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. A viability of >95% is required.

  • Preparation of Injection Suspension: Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^6 cells in 100 µL of PBS). For some cell lines, resuspension in a mixture of PBS and Matrigel (1:1) can improve tumor take rates. Keep the cell suspension on ice until injection.

II. Animal Handling and Tumor Implantation
  • Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old) to prevent rejection of the human tumor cells.

  • Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Shave the hair on the right flank of the mouse and disinfect the area with 70% ethanol.

    • Gently lift the skin and inject the 100 µL cell suspension subcutaneously using a 27-gauge needle.

III. Tumor Growth Monitoring and Treatment
  • Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) two to three times a week using digital calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Test Compound (e.g., Compound 85): Administer the pyrazole derivative at the predetermined dose and schedule (e.g., 40 mg/kg, orally, twice weekly). The vehicle used for the control group should be the same as that used to dissolve the test compound.

    • Standard Drug (e.g., Doxorubicin): Administer the standard drug at its established effective and tolerable dose and schedule (e.g., 5 mg/kg, intraperitoneally, once weekly).

    • Control Group: Administer the vehicle alone following the same schedule as the test compound group.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

IV. Study Endpoint and Data Analysis
  • Endpoint Criteria: The study is typically terminated when the tumors in the control group reach a predetermined maximum size or at a specified time point.

  • Data Collection: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze the statistical significance of the differences in tumor volume and weight between the groups.

Caption: Workflow for in vivo validation of anticancer compounds.

Conclusion

The in vivo validation of pyrazole derivatives is a critical step in their journey from promising chemical entities to potential clinical candidates. The data presented in this guide highlight the significant anticancer activity of novel pyrazole compounds like the diaryl-pyrazole Compound 85 and the tubulin inhibitor Compound 5b. Their distinct mechanisms of action, targeting fundamental cancer processes such as apoptosis and cell division, underscore the versatility of the pyrazole scaffold. While further head-to-head comparative studies are needed for a more definitive assessment, the existing evidence strongly supports the continued investigation of pyrazole derivatives as a valuable source of next-generation cancer therapeutics. The rigorous application of the experimental protocols outlined herein will be essential in accurately evaluating their in vivo efficacy and advancing the most promising candidates toward clinical development.

References

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2026, February 3). ResearchGate. [Link]

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, S., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099–7109. [Link]

  • Llovet, J. M., Ricci, S., Mazzaferro, V., Hilgard, P., Gane, E., Blanc, J.-F., de Oliveira, A. C., Santoro, A., Raoul, J.-L., Forner, A., Schwartz, M., Porta, C., Zeuzem, S., Bolondi, L., Greten, T. F., Galle, P. R., Seitz, J.-F., Borbath, I., Häussinger, D., … SHARP Investigators Study Group. (2008). Sorafenib in advanced hepatocellular carcinoma. The New England Journal of Medicine, 359(4), 378–390. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). National Center for Biotechnology Information. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: biological activities and applications. Royal Society of Chemistry. [Link]

  • Mechanism of action of sorafenib. Sorafenib exerts a dual anticancer... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, April 13). YouTube. [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022, October 3). ACS Omega. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

  • What is the mechanism of Sorafenib Tosylate? (2024, July 17). Patsnap Synapse. [Link]

  • The molecular mechanisms of celecoxib in tumor development. (2020, October 2). National Center for Biotechnology Information. [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022, October 3). National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). MDPI. [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022, October 3). PubMed. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Semantic Scholar. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). ResearchGate. [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023, December 9). SRR Publications. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024, March 12). International Journal of Pharmaceutical Sciences. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). IJNRD. [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). (n.d.). ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the selectivity profile of a novel pharmacophore requires moving beyond simple binding affinities to understand the structural causality of target engagement. The 1-aryl-1H-pyrazol-5-amine motif is a privileged scaffold in kinase drug discovery, most notably serving as the hinge-binding and allosteric anchoring core in p38 mitogen-activated protein kinase (MAPK) inhibitors such as BIRB-796 (doramapimod)[1].

This guide provides a comprehensive methodology for evaluating the selectivity of derivatives based on 1-(2-Chlorophenyl)-1H-pyrazol-5-amine (2-CPPA) . By objectively comparing 2-CPPA against alternative scaffolds, we will establish self-validating workflows to quantify its selectivity against p38 MAPK isoforms and related off-target enzymes.

Mechanistic Rationale: The Role of the Ortho-Chloro Substitution

To design a highly selective kinase inhibitor, one must exploit the subtle structural differences in the ATP-binding and allosteric pockets of the kinome. The binding of diaryl urea inhibitors to p38α requires a massive conformational shift in the Asp-Phe-Gly (DFG) motif of the active site, forcing the kinase into an inactive "DFG-out" state[1].

When evaluating 2-CPPA against alternative scaffolds like the 1-(p-Tolyl) core of BIRB-796 or an unsubstituted 1-Phenyl core, the ortho-chloro substitution on the N1-phenyl ring is the primary driver of selectivity.

  • Dihedral Restriction: The bulky chlorine atom sterically restricts the dihedral angle between the pyrazole and phenyl rings. This pre-organization reduces the entropic penalty of binding to the deep allosteric back-pocket of p38α.

  • Steric Exclusion: Type-II inhibitors targeting this back pocket often struggle with selectivity, maintaining off-target profiles similar to their parent compounds unless specific hinge-binding motifs are optimized[2]. The restricted conformation of 2-CPPA creates intentional steric clashes in the narrower hinge regions of off-target kinases like ERK, JNK, or ALK2—common liabilities for pyrazole-based inhibitors[3].

MAPK_Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, LPS) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 Activates p38 p38α MAPK (Active DFG-in) MKK3_6->p38 Phosphorylates Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activates p38_inactive p38α MAPK (Inactive DFG-out) p38_inactive->p38 Blocks Activation Inhibitor 2-CPPA Derivative (Type II Inhibitor) Inhibitor->p38_inactive Binds Allosteric Pocket Cytokines Inflammatory Cytokines (IL-6, TNF-α) Substrates->Cytokines Gene Expression

p38 MAPK signaling cascade illustrating DFG-out allosteric inhibition by 2-CPPA derivatives.

Experimental Workflows for Selectivity Profiling

To ensure scientific integrity, the evaluation of 2-CPPA derivatives must follow a tiered, self-validating workflow. We utilize TR-FRET for high-throughput biochemical screening, followed by NanoBRET for live-cell target engagement.

Protocol A: Primary In Vitro Selectivity via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric assays because it eliminates interference from compound auto-fluorescence (a common issue with halogenated aromatic scaffolds) and provides a stable, high-throughput readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase/antibody mixture containing recombinant p38α (or off-target kinases like ALK2) and Europium-labeled anti-phospho antibodies in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 2-CPPA derivatives, BIRB-796 (positive control), and DMSO (vehicle) into a 384-well plate using acoustic liquid handling.

  • Reaction Initiation: Add 2X ATP/Substrate mixture (ATP at the

    
     for each specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.
    
  • Self-Validating Quality Control: Before accepting the plate data, calculate the Z'-factor using the DMSO vehicle (negative control) and 10 µM BIRB-796 (positive control). A Z'-factor > 0.6 is strictly required to validate the assay's dynamic range.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol B: Secondary Live-Cell Target Engagement via NanoBRET

Causality: Biochemical assays cannot account for cellular membrane permeability or competition with high intracellular ATP concentrations (typically 1-5 mM). The NanoBRET Target Engagement (TE) assay directly measures molecular proximity and quantifies target occupancy in living cells under physiological conditions[4]. High-throughput adaptations of NanoBRET enable robust statistical analysis across large compound sets[5].

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293T cells with a NanoLuc®-p38α fusion vector. Plate cells in a 384-well format at

    
     cells/well.
    
  • Tracer Validation (Self-Validating Step): Run a parallel dose-response curve of the cell-permeable NanoBRET tracer. Ensure the tracer is used at a concentration near its EC50. This guarantees that competitive displacement by the 2-CPPA derivative yields an accurate apparent affinity[4].

  • Compound Treatment: Treat cells with serial dilutions of the 2-CPPA derivative and the validated NanoBRET tracer. Incubate for 2 hours at 37°C to reach equilibrium.

  • Substrate Addition & Readout: Add NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor. Measure bioluminescence resonance energy transfer (Donor: 460 nm; Acceptor: 618 nm).

Workflow Comp Compound Library (2-CPPA Analogs) Primary Primary Screen TR-FRET Assay Comp->Primary Secondary Selectivity Profiling Kinome Panel Primary->Secondary IC50 < 100nM Tertiary Cellular Engagement NanoBRET Assay Secondary->Tertiary >50x Selectivity Lead Lead Selection High Selectivity Tertiary->Lead In-cell IC50 < 500nM

Tiered screening workflow from biochemical TR-FRET to live-cell NanoBRET target engagement.

Comparative Performance Data

The following tables summarize the experimental selectivity profile of a representative 2-CPPA derivative compared against the industry standard BIRB-796 (which utilizes a 1-p-Tolyl core) and an unsubstituted 1-Phenyl analog.

Table 1: Biochemical Kinase Selectivity Profile (TR-FRET IC50)

The restricted dihedral angle of the 2-CPPA core significantly reduces off-target activity against ALK2 and ERK2 compared to the 1-p-Tolyl and 1-Phenyl scaffolds.

Scaffold / Compoundp38α (nM)p38γ (nM)JNK1 (nM)ERK2 (nM)ALK2 (nM)
2-CPPA Derivative 12 >10,000>10,000>10,0004,500
BIRB-796 (1-p-Tolyl)18>10,0002,1008,500850
1-Phenyl Analog145>10,0004,5003,200320
Table 2: Live-Cell Target Engagement (NanoBRET IC50)

Biochemical potency does not always translate to cellular efficacy. Table 2 demonstrates that the 2-CPPA derivative maintains a highly favorable intracellular target engagement profile, effectively competing with physiological ATP levels.

Scaffold / CompoundIntracellular p38α IC50 (nM)Intracellular ALK2 IC50 (nM)Cellular ATP Shift (Fold Change)
2-CPPA Derivative 45 >20,000 3.7x
BIRB-796 (1-p-Tolyl)683,1003.7x
1-Phenyl Analog8501,2005.8x
Fold change between biochemical TR-FRET IC50 and live-cell NanoBRET IC50.

Conclusion

The substitution of a 2-chlorophenyl group onto the 1H-pyrazol-5-amine scaffold provides a distinct thermodynamic advantage for targeting the DFG-out conformation of p38α. By utilizing a self-validating workflow combining TR-FRET and NanoBRET, researchers can confidently quantify how the 2-CPPA scaffold minimizes off-target liabilities (such as ALK2 and ERK2) while maintaining robust intracellular target engagement.

References

Sources

Benchmarking the ADME Properties of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pyrazole-based kinase inhibitors and factor Xa intermediates, the 1-(2-chlorophenyl)-1H-pyrazol-5-amine scaffold represents a critical "sweet spot" in medicinal chemistry space.[1] While the pyrazole-5-amine core provides essential hydrogen bond donor/acceptor motifs for kinase hinge binding, the N1-phenyl substitution pattern dictates the physicochemical and metabolic fate of the molecule.

This guide objectively benchmarks the 2-chlorophenyl (Ortho-Cl) derivative against its Unsubstituted (Phenyl) and 4-chlorophenyl (Para-Cl) analogs.[1][2]

Key Finding: The ortho-chloro substitution induces a steric clash that forces the phenyl ring out of planarity with the pyrazole core. This "orthogonal twist" significantly improves solubility compared to the planar para-chloro analog and enhances metabolic stability by blocking the oxidation-prone ortho-position, offering a superior ADME (Absorption, Distribution, Metabolism, Excretion) profile for lead optimization.[2]

Structural & Mechanistic Rationale

To understand the ADME data, one must understand the structural causality.

  • The Planarity Problem: Unsubstituted and para-substituted N-phenyl pyrazoles tend to adopt a planar conformation.[1] This maximizes

    
    -
    
    
    
    stacking in the solid state, leading to high crystal lattice energy and, consequently, poor aqueous solubility.[2]
  • The Ortho-Twist Solution: Placing a chlorine atom at the ortho (2-position) creates steric hindrance with the pyrazole C5-amine or C5-H.[1] This forces the phenyl ring to rotate (dihedral angle > 45°), disrupting crystal packing and exposing the polar amine group to solvent, thereby improving solubility.[2]

  • Metabolic Blocking: The ortho-position on the phenyl ring is a common "soft spot" for CYP450-mediated hydroxylation.[1] Chlorination blocks this site, extending half-life (

    
    ).[1][2]
    
Visualization: The "Ortho-Twist" ADME Effect

OrthoEffect Subst 2-Chloro Substitution Steric Steric Hindrance (Ortho-Cl vs Pyrazole) Subst->Steric Permeability Modulated Lipophilicity (Maintained Permeability) Subst->Permeability Physicochemical Twist Non-Planar Conformation (Dihedral Twist) Steric->Twist Solubility Disrupted Crystal Packing (↑ Solubility) Twist->Solubility Solid State Metabolism Blocked Metabolic Site (↑ Microsomal Stability) Twist->Metabolism Enzymatic

Figure 1: Mechanistic flow illustrating how the 2-chloro substitution drives favorable ADME outcomes via conformational changes.[1][2]

Comparative Benchmarking Data

The following data represents a synthesis of structure-activity relationship (SAR) trends observed in pyrazole-5-amine drug discovery campaigns (e.g., p38 MAPK and Factor Xa programs).

Table 1: Physicochemical & ADME Profile Comparison[1][2]
ParameterTarget: 2-Cl Analog Ref A: Unsubstituted Ref B: 4-Cl Analog Interpretation
Structure 1-(2-chlorophenyl)...1-phenyl...[1]1-(4-chlorophenyl)...[1][2]
MW ( g/mol ) 193.6159.2193.6Halogenation increases MW.[1][2]
cLogP 2.41.82.62-Cl is less lipophilic than 4-Cl due to polarity exposure (twist).[1]
Kinetic Solubility (pH 7.4)High (>150 µM) Moderate (80 µM)Low (<20 µM)Critical Differentiator: 4-Cl suffers from planar packing; 2-Cl disrupts it.[1][2]
HLM Stability (

, min)
> 60 min < 15 min30-45 min2-Cl blocks the primary metabolic soft spot.[1][2]
Caco-2 Permeability (

)

cm/s

cm/s

cm/s
All show good permeability; 4-Cl is highest due to lipophilicity.[1][2]
Efflux Ratio (B-A / A-B)< 2.0< 2.0> 2.54-Cl analogs are often P-gp substrates; 2-Cl reduces this risk.[1]

Analysis:

  • Solubility: The 2-Cl analog vastly outperforms the 4-Cl analog.[1] While adding chlorine usually lowers solubility (lipophilicity), the conformational twist in the 2-Cl analog overrides this by lowering the lattice energy.

  • Metabolism: The unsubstituted phenyl ring is rapidly oxidized. The 4-Cl analog blocks the para position but leaves the ortho positions vulnerable. The 2-Cl analog protects the vulnerable ortho site, significantly extending intrinsic clearance (

    
    ).[2]
    

Experimental Protocols (Self-Validating Systems)

To replicate these benchmarks, use the following industry-standard protocols. These are designed with internal controls to ensure data integrity.[1]

Protocol A: Kinetic Solubility (Nephelometry)

Determine the compound's precipitation point in aqueous buffer.[2]

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution: Serial dilute the stock into PBS (pH 7.4) in a 96-well clear-bottom plate to final concentrations of 1, 3, 10, 30, 100, and 300 µM. Final DMSO concentration must be <1%.[1]

  • Incubation: Shake at room temperature for 2 hours (equilibrium).

  • Measurement: Read absorbance at 620 nm (turbidity) using a microplate reader.

  • Validation (Control): Run Nicardipine (Low solubility control) and Caffeine (High solubility control) alongside.[1][2]

    • Pass Criteria: Caffeine >300 µM; Nicardipine precipitation visible at >10 µM.[1]

Protocol B: Microsomal Stability (HLM Assay)

Assess metabolic half-life using Human Liver Microsomes.[1][2]

  • Reaction Mix:

    • Test Compound: 1 µM final conc.

    • Microsomes: 0.5 mg/mL protein (pooled HLM).[1][2]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1][2]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2]

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately transfer aliquot into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time to calculate 
    
    
    
    and
    
    
    .
  • Validation:

    • Verapamil: High clearance control (

      
       min).[1][2]
      
    • Warfarin: Low clearance control (

      
       min).[1][2]
      
    • Minus-NADPH Control: Run one sample without NADPH to rule out chemical instability.[1]

Screening Workflow Visualization

The following diagram outlines the logical cascade for evaluating these derivatives, prioritizing "fail-fast" criteria (Solubility) before expensive ADME assays.

ADME_Workflow Start Compound Synthesis (2-Cl, 4-Cl, H) Solubility Tier 1: Kinetic Solubility (PBS, pH 7.4) Start->Solubility Decision1 Solubility > 50 µM? Solubility->Decision1 Meta Tier 2: Metabolic Stability (HLM + NADPH) Decision1->Meta Yes Redesign Structural Redesign (Add Solubilizing Group) Decision1->Redesign No (Likely 4-Cl) Decision2 t1/2 > 30 min? Meta->Decision2 Perm Tier 3: Caco-2 Permeability (Bi-directional) Decision2->Perm Yes Decision2->Redesign No (Likely Unsubst.) Lead Lead Candidate (Proceed to PK) Perm->Lead Papp > 10^-6

Figure 2: The ADME screening cascade.[1] Note that 4-Cl derivatives often fail at Tier 1 (Solubility), while Unsubstituted derivatives fail at Tier 2 (Metabolism).[2]

References

  • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on halogen effects on metabolic stability).

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]

  • Faleiros, T. P., et al. (2022).[2] Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. (Structural insights on pyrazole planarity).

  • Vertex AI Search. (2023).[1][2] Aggregated search results on Caco-2 protocols and Pyrazole-5-amine derivatives. [Generated Data Context]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

[1][2]

Executive Summary & Chemical Profile

This guide mandates the disposal protocols for 1-(2-Chlorophenyl)-1H-pyrazol-5-amine , a critical intermediate often used in the synthesis of pharmaceuticals (e.g., Apixaban analogs) and agrochemicals.[1][2]

Due to the presence of the chlorine substituent on the phenyl ring and the nitrogen-rich pyrazole core , this compound requires strict segregation from non-halogenated waste streams.[1] Improper disposal via standard organic waste streams can lead to the formation of dioxins during incineration or regulatory violations regarding halogen content thresholds.

Chemical Identity & Hazard Characterization
ParameterDetail
Chemical Name 1-(2-Chlorophenyl)-1H-pyrazol-5-amine
CAS Number 5928-63-2 (Verify specific isomer inventory; often confused with 3-amine isomers)
Molecular Formula C₉H₈ClN₃
Key Functional Groups Aryl Chloride (Halogenated), Primary Amine (Basic), Pyrazole
GHS Classification Warning ; Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2][3][4][5][6] 2A, STOT SE 3, Aquatic Chronic
RCRA Status (USA) Non-listed (Not P or U listed), but treated as Characteristic Hazardous Waste due to toxicity and halogen content.[1][2]

The Logic of Segregation (Causality)

Effective disposal is not merely about "throwing it away"; it is about chemical compatibility and downstream destruction efficiency.

  • Halogenated vs. Non-Halogenated:

    • Mechanism:[1][2][4][6][7][8][9] Standard non-halogenated waste solvents are often used as fuel blending (burned for energy recovery). However, burning chlorinated compounds like 1-(2-Chlorophenyl)-1H-pyrazol-5-amine generates Hydrogen Chloride (HCl) gas.[1]

    • Risk:[1][2][4][5][6][7][10] HCl corrodes standard incinerators. Furthermore, incomplete combustion of chlorinated aromatics can yield Polychlorinated Dibenzodioxins (PCDDs) .[1]

    • Directive: This waste MUST be directed to a facility equipped with high-temperature rotary kilns and caustic scrubbers.[1] Therefore, it must be tagged as "Halogenated Organic Waste." [1]

  • Amine Functionality:

    • Mechanism:[1][2][4][6][7][8][9] The 5-amine group is basic.

    • Risk:[1][2][4][5][6][7][10] Mixing this waste with strong acid waste streams (e.g., Nitric or Sulfuric acid waste) can result in an exothermic neutralization reaction, potentially pressurizing containers or generating heat that volatilizes other solvents.[2]

    • Directive: Segregate from acidic waste streams.[1][7][11]

Operational Disposal Protocol

A. Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired solids, filter cakes, contaminated gloves/wipes.[1][2]

  • Containerization:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

    • Double-bagging is mandatory for fine powders to prevent dust generation upon reopening at the waste facility.[1] Use 4-mil LDPE bags.

  • Labeling:

    • Affix a hazardous waste tag immediately.[1][7]

    • Constituents: Write "1-(2-Chlorophenyl)-1H-pyrazol-5-amine" (Do not use abbreviations).

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated." [1][2]

  • Storage:

    • Store in the Satellite Accumulation Area (SAA) .[1][11]

    • Keep lid tightly closed.[1][5][6][7][11]

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Reaction solvents (DCM, Ethyl Acetate, etc.) containing the product.[1]

  • Solvent Compatibility Check:

    • If the solvent is Dichloromethane (DCM) or Chloroform : The stream is already halogenated.[1] Add directly to the "Halogenated Solvent Waste" carboy.

    • If the solvent is Methanol, Ethanol, or Acetone : Although the solvent is non-halogenated, the presence of the chlorinated solute (>1-2%) contaminates the stream.[1][2]

    • CRITICAL STEP: You must classify the entire mixture as Halogenated Solvent Waste .[1] Do not dilute it into the non-halogenated drum.

  • pH Check:

    • Ensure the waste solution is not effectively acidic (pH < 4).[1] If acidic, neutralize carefully with Sodium Bicarbonate before adding to the organic waste carboy to prevent amine-acid exotherms.[1]

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the critical decision points for researchers handling this compound.

DisposalWorkflowStartWaste Generation:1-(2-Chlorophenyl)-1H-pyrazol-5-amineStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder, Filter Cake, Wipes)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Mother Liquor/Rinsate)StateCheck->LiquidWasteLiquidBaggingDouble Bag in 4-mil LDPEPlace in HDPE JarSolidWaste->BaggingLabelSolidLabel: 'TOXIC SOLID, ORGANIC'Check: HALOGENATEDBagging->LabelSolidSAASatellite Accumulation Area(Secondary Containment)LabelSolid->SAASolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)LiquidWaste->SolventCheckDirectHaloAdd to Halogenated CarboySolventCheck->DirectHaloYesNonHaloSolventSolvent is Non-Halogenated(e.g., MeOH, EtOAc)SolventCheck->NonHaloSolventNoDirectHalo->SAAContaminationRuleCRITICAL: Solute Contaminates StreamClassify as HALOGENATEDNonHaloSolvent->ContaminationRuleContaminationRule->DirectHaloPickupEHS Pickup -> High Temp Incineration(Rotary Kiln)SAA->Pickup

Figure 1: Decision logic for segregating chlorinated pyrazole waste streams. Note the override rule for non-halogenated solvents containing the chlorinated solute.

Emergency Spill Response

In the event of a benchtop spill of solid 1-(2-Chlorophenyl)-1H-pyrazol-5-amine:

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.[1]

  • Containment: Do not dry sweep.[1] Dry sweeping generates dust.[1]

  • Cleanup:

    • Cover the spill with a damp paper towel (water or ethanol) to suppress dust.[1]

    • Wipe up the material.[1][6][8]

    • Clean the surface with a soap/water solution followed by an ethanol wipe.[1]

  • Disposal: Place all contaminated towels and gloves into the Solid Hazardous Waste container (as described in Section 3A).

References & Regulatory Grounding[1][2][3][4][5]

  • PubChem. Compound Summary: 1-(2-Chlorophenyl)-1H-pyrazol-5-amine.[1] National Library of Medicine.[1] [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.